Product packaging for 7-aminobenzo[d]oxazol-2(3H)-one(Cat. No.:CAS No. 81282-60-2)

7-aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B023961
CAS No.: 81282-60-2
M. Wt: 150.13 g/mol
InChI Key: CLCPWTXGFUIRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Aminobenzo[d]oxazol-2(3H)-one is a high-value benzoxazole derivative serving as a versatile building block in medicinal chemistry and antibacterial research. With the molecular formula C 7 H 6 N 2 O 2 and a molecular weight of 150.13 g/mol, this compound provides a crucial scaffold for the design and synthesis of novel therapeutic agents. Scientific studies highlight the significant research value of the benzoxazole core. Specifically, benzoxazole analogs have demonstrated promising antitubercular activity against Mycobacterium tuberculosis , showing efficacy against both replicating and non-replicating bacterial populations . This makes this compound a key intermediate for researchers exploring new antibacterial scaffolds to address the critical global health challenge of tuberculosis . The structure-activity relationship (SAR) of this chemical series indicates that modifications to the core structure can fine-tune potency and selectivity, offering a productive avenue for hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions, which recommend storing in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B023961 7-aminobenzo[d]oxazol-2(3H)-one CAS No. 81282-60-2

Properties

IUPAC Name

7-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPWTXGFUIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231037
Record name 7-Amino-2(3h)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81282-60-2
Record name 7-Amino-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81282-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2(3h)-benzoxazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081282602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-2(3h)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-2-benzoxazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINO-2(3H)-BENZOXAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4735Y92350
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-aminobenzo[d]oxazol-2(3H)-one from 2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 7-aminobenzo[d]oxazol-2(3H)-one, a valuable building block in medicinal chemistry, starting from 2-aminophenol. The synthesis involves a multi-step process, including the formation of a key intermediate, 2-amino-3-nitrophenol, followed by cyclization and subsequent reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Strategy Overview

The direct functionalization of the benzo[d]oxazol-2(3H)-one core at the 7-position through electrophilic aromatic substitution, such as nitration, is challenging due to the directing effects of the heterocyclic ring, which favor substitution at the 5- and 6-positions. Therefore, a more regioselective approach is necessary. The most effective strategy involves the synthesis of a pre-functionalized precursor, 2-amino-3-nitrophenol, which is then cyclized to form 7-nitrobenzo[d]oxazol-2(3H)-one. The final step is the reduction of the nitro group to the desired 7-amino functionality.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 2-Aminophenol 2-Aminophenol Intermediate_A Intermediate_A 2-Aminophenol->Intermediate_A Nitration 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol Intermediate_A->2-Amino-3-nitrophenol Selective Reduction 7-Nitrobenzo[d]oxazol-2(3H)-one 7-Nitrobenzo[d]oxazol-2(3H)-one 2-Amino-3-nitrophenol->7-Nitrobenzo[d]oxazol-2(3H)-one Cyclization This compound This compound 7-Nitrobenzo[d]oxazol-2(3H)-one->this compound Reduction Cyclization_Workflow cluster_reagents Reagents & Solvents cluster_procedure Procedure 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol Mixing Combine reactants in solvent 2-Amino-3-nitrophenol->Mixing Carbonylating_Agent Urea or CDI Carbonylating_Agent->Mixing Solvent Pyridine or DMF Solvent->Mixing Heating Heat under reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool, precipitate, filter, and wash Monitoring->Workup Purification Recrystallization Workup->Purification 7-Nitrobenzo[d]oxazol-2(3H)-one 7-Nitrobenzo[d]oxazol-2(3H)-one Purification->7-Nitrobenzo[d]oxazol-2(3H)-one

Physicochemical Properties of 7-aminobenzo[d]oxazol-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-aminobenzo[d]oxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes its relevant biological context.

Core Physicochemical Data

This compound (CAS No: 81282-60-2) is a solid compound with a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol .[1][2] Its structural and physicochemical properties make it an important building block in the synthesis of various biologically active molecules.

PropertyValueSource
Molecular Formula C₇H₆N₂O₂[1][2]
Molecular Weight 150.14 g/mol [1][2]
CAS Number 81282-60-2[1][2]
XLogP3 0.5[1]
Density 1.4 ± 0.1 g/cm³[1]
Melting Point Not experimentally determined.
Solubility Not experimentally determined.
pKa Not experimentally determined.

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[3]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, but at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its application in drug development, including formulation and biological testing.

Apparatus:

  • Vials or test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Water bath or incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a vortex mixer or a shaker until equilibrium is reached (typically 24-48 hours).[5]

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with an amino group, like this compound, the pKa of its conjugate acid is a critical parameter influencing its ionization state at different pH values.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration until the pH change becomes minimal.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa value can be determined from the titration curve as the pH at the half-equivalence point. For a basic compound, this will represent the pKa of the conjugate acid.

Biological Context: Relevance in c-Met Signaling Pathway Inhibition

Derivatives of the this compound scaffold have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, motility, migration, and invasion.[6][7] Its aberrant activation is implicated in the development and progression of various human cancers.[6]

The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a cascade of intracellular signaling events. These include the activation of key pathways such as the RAS/MAPK cascade, the PI3K/AKT pathway, and the STAT pathway, which collectively drive tumor growth, angiogenesis, and metastasis.[5]

The development of inhibitors targeting this pathway is a significant area of cancer drug discovery. The this compound core serves as a valuable pharmacophore for the design of such inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Migration Cell Migration & Invasion cMet->Migration Angiogenesis Angiogenesis cMet->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation STAT->Proliferation Inhibitor This compound Derivatives Inhibitor->cMet Inhibits

c-Met Signaling Pathway and Inhibition.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the known structure, the following characteristic spectral features can be predicted.

1H NMR

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and amide groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nature of the fused oxazolone ring.

13C NMR

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the oxazolone ring is expected to appear at a characteristic downfield chemical shift.

FT-IR

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations for the primary amine and the amide.

  • C=O stretching vibration of the cyclic amide (lactam).

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (150.14 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and HCN from the heterocyclic ring.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While some of its basic physicochemical properties are known, a comprehensive experimental characterization of its melting point, solubility, and pKa is still required for a complete profile. The provided protocols offer a standardized approach for obtaining this valuable data. Further research into the specific biological interactions and spectroscopic characterization of this compound will undoubtedly contribute to its effective utilization in the design of novel therapeutics.

References

An In-depth Technical Guide on 7-Aminobenzo[d]oxazol-2(3H)-one Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-aminobenzo[d]oxazol-2(3H)-one derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways.

Introduction

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. The introduction of an amino group at the 7-position provides a key handle for synthetic modification, allowing for the generation of diverse libraries of compounds with a wide range of pharmacological properties. These derivatives have shown promise in several therapeutic areas, most notably in oncology.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold is a critical first step in the exploration of this compound class. A common and effective strategy involves a two-step process starting from the commercially available benzo[d]oxazol-2(3H)-one: nitration followed by reduction.

Synthesis of the Core Scaffold

A general synthetic route is outlined below. It is important to note that specific reaction conditions may require optimization.

Synthesis_Workflow start Benzo[d]oxazol-2(3H)-one step1 Nitration (e.g., KNO3, H2SO4) start->step1 intermediate 7-Nitrobenzo[d]oxazol-2(3H)-one step1->intermediate step2 Reduction (e.g., Fe, NH4Cl or H2, Pd/C) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.
Derivatization of the 7-Amino Group

The 7-amino group serves as a versatile point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). Common derivatization strategies include the formation of amides and sulfonamides.

2.2.1. Acylation to Form Amides: The 7-amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding 7-acylamino derivatives.

2.2.2. Sulfonylation to Form Sulfonamides: Reaction of the 7-amino group with sulfonyl chlorides in the presence of a suitable base affords the 7-sulfonamido derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer properties. A significant number of these compounds have demonstrated potent inhibitory activity against various protein kinases, including the c-Met receptor tyrosine kinase.

Anticancer Activity as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in the proliferation, survival, migration, and invasion of cancer cells. Several benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of c-Met.

Compound IDModification at 7-positionTarget KinaseIC50 (nM)[1]Target Cell LineIC50 (nM)[1]
13 -NH-C(=O)-[quinoline moiety]c-Met1EBC-15

Note: The table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Procedure for the Synthesis of 7-Acylaminobenzo[d]oxazol-2(3H)-one Derivatives
  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the solution.

  • Addition of Acylating Agent: Slowly add the desired acid chloride or anhydride to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time until completion, monitored by thin-layer chromatography.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

c-Met Kinase Inhibition Assay (TR-FRET)[2]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase activity.

Kinase_Assay_Workflow prep Prepare Reagents: - 4X Inhibitor solution - 4X c-Met enzyme solution - 2X Substrate/ATP mix plate Plate Setup (384-well): - Add 5 µL of 4X inhibitor - Add 5 µL of 4X enzyme prep->plate initiate Initiate Reaction: - Add 10 µL of 2X substrate/ATP mix plate->initiate incubate_reaction Incubate at RT for 60 min initiate->incubate_reaction stop_detect Stop and Detect: - Add 10 µL of Stop/Detection mix (Eu-Antibody in EDTA buffer) incubate_reaction->stop_detect incubate_detection Incubate at RT for 60 min stop_detect->incubate_detection read Read TR-FRET Signal incubate_detection->read cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor This compound Derivative Inhibitor->cMet Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cell Proliferation, Survival, Migration, Invasion mTOR->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses STAT3->Cellular_Responses

References

The Multifaceted Mechanisms of Action of Benzo[d]oxazol-2(3H)-one Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by compounds based on this core, with a focus on their roles as enzyme inhibitors and receptor ligands. The information presented herein is intended to support further research and drug development efforts in oncology, neuroscience, and infectious diseases.

Inhibition of Traf2- and Nck-Interacting Kinase (TNIK) for Colorectal Cancer Therapy

Derivatives of benzo[d]oxazol-2(3H)-one have been identified as a novel class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer (CRC).[1]

Signaling Pathway

TNIK is a serine-threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor, a signaling cascade is initiated, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in cell proliferation, survival, and migration. TNIK is essential for this transcriptional activation. Inhibition of TNIK by benzo[d]oxazol-2(3H)-one based compounds disrupts the Wnt signaling pathway, leading to the suppression of cancer cell growth and migration.[1]

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex inhibition BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocation TNIK TNIK BetaCatenin_nuc->TNIK TCF_LEF TCF/LEF TCF_LEF->TNIK TargetGenes Target Gene Transcription TNIK->TargetGenes activation Proliferation Cell Proliferation & Migration TargetGenes->Proliferation Inhibitor Benzo[d]oxazol- 2(3H)-one Compound (8g) Inhibitor->TNIK inhibition

Caption: Inhibition of TNIK by benzo[d]oxazol-2(3H)-one derivatives in the Wnt signaling pathway.

Quantitative Data

The inhibitory activity of benzo[d]oxazol-2(3H)-one derivatives against TNIK has been quantified, with the most potent compound, 8g , demonstrating significant efficacy.

CompoundTargetIC50 (μM)Cell LineActivity
8g TNIK0.050HCT116 (colorectal cancer)Suppressed proliferation and migration
Experimental Protocols

TNIK Kinase Assay: The inhibitory activity against TNIK was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced, which is converted to ATP. Subsequently, the newly synthesized ATP is used to generate a luminescent signal. Compounds were serially diluted and incubated with the TNIK enzyme and its substrate. The luminescence was measured to determine the IC50 values.

Cell Proliferation Assay: HCT116 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was assessed using the MTT or a similar colorimetric assay. The absorbance was measured, and the IC50 values for cell proliferation were calculated.

Western Blot Analysis: Colorectal cancer cells were treated with the inhibitor. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against key proteins in the Wnt signaling pathway (e.g., β-catenin, c-Myc, Cyclin D1) and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[1]

Inhibition of Chromodomain Y-like (CDYL) Protein for Neurological Applications

Benzo[d]oxazol-2(3H)-one analogs have been developed as the first potent and selective small-molecule inhibitors of the chromodomain Y-like (CDYL) protein, a histone methyllysine "reader" involved in transcriptional repression.[2][3]

Mechanism of Action

CDYL recognizes and binds to methylated lysine residues on histone tails, leading to the recruitment of other proteins that compact the chromatin structure and repress gene transcription. By inhibiting the chromodomain of CDYL, benzo[d]oxazol-2(3H)-one derivatives prevent its binding to histones. This leads to a more open chromatin state and the derepression of CDYL target genes, which has been shown to promote the development and branching of neurodendrites.[2]

CDYL_Inhibition Histone Histone H3 (methylated lysine) CDYL CDYL Protein Histone->CDYL binding RepressorComplex Transcriptional Repressor Complex CDYL->RepressorComplex recruitment Chromatin Chromatin Compaction RepressorComplex->Chromatin GeneRepression Gene Repression Chromatin->GeneRepression Inhibitor Benzo[d]oxazol- 2(3H)-one Compound (D03) Inhibitor->CDYL inhibition of binding DendriteGrowth Neurodendrite Development Inhibitor->DendriteGrowth promotion

Caption: Inhibition of CDYL by a benzo[d]oxazol-2(3H)-one derivative, leading to gene derepression.

Quantitative Data

The binding affinity and selectivity of the CDYL inhibitor D03 have been characterized.

CompoundTargetK D (μM)SelectivityCellular Effect
D03 CDYL0.5>140-fold vs. CDYL2, >32-fold vs. CBX7Promoted development and branching of neurodendrites
Experimental Protocols

Surface Plasmon Resonance (SPR): The binding kinetics and affinity (K D ) of the compounds to the CDYL chromodomain were determined using SPR. Recombinant CDYL protein was immobilized on a sensor chip, and various concentrations of the inhibitors were flowed over the surface. The association and dissociation rates were measured to calculate the K D value.

Cellular Thermal Shift Assay (CETSA): To confirm target engagement in cells, CETSA was performed. Cells were treated with the inhibitor or vehicle control, followed by heating to various temperatures. The soluble fraction of CDYL at each temperature was analyzed by Western blotting. A shift in the melting temperature of CDYL in the presence of the inhibitor indicates direct binding.

Immunofluorescence and Neurite Outgrowth Analysis: Primary hippocampal and cortical neurons were cultured and treated with the CDYL inhibitor. The neurons were then fixed and stained with antibodies against neuronal markers (e.g., MAP2). The morphology of the neurons, including the length and branching of dendrites, was imaged using fluorescence microscopy and quantified using image analysis software.[2]

Inhibition of Mycobacterium tuberculosis InhA

A series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives have been developed as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway.[4]

Mechanism of Action

InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system of M. tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately bacterial death. The benzo[d]oxazol-2(3H)-one derivatives act as direct inhibitors of the InhA enzyme.[4]

InhA_Inhibition_Workflow FAS_II_Substrate Fatty Acid Substrate InhA InhA Enzyme FAS_II_Substrate->InhA MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Disruption Disruption InhA->Disruption CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall BacterialViability Bacterial Viability CellWall->BacterialViability Inhibitor Benzo[d]oxazol- 2(3H)-one Derivative (30) Inhibitor->InhA inhibition Disruption->CellWall

Caption: Inhibition of M. tuberculosis InhA by a benzo[d]oxazol-2(3H)-one derivative.

Quantitative Data

The most promising compound from the series, 30 , exhibited potent inhibition of InhA and whole-cell activity against M. tuberculosis.

CompoundTargetIC50 (μM)MIC (μM) vs. M. tuberculosisCytotoxicity (CC50, μM) vs. RAW 264.7
30 InhA5.12 ± 0.4417.11>100
Experimental Protocols

InhA Inhibition Assay: The inhibitory activity against recombinant InhA was measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm. The assay was performed in the presence of the enzyme, NADH, and a substrate analog. The decrease in absorbance over time was recorded, and the IC50 values were calculated from dose-response curves.

Antimycobacterial Activity Assay: The minimum inhibitory concentration (MIC) against M. tuberculosis was determined using the microplate Alamar blue assay (MABA). Bacteria were incubated with serial dilutions of the compounds in 96-well plates. After incubation, Alamar blue solution was added, and the plates were further incubated. A color change from blue to pink indicated bacterial growth, and the MIC was defined as the lowest compound concentration that prevented this color change.

Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against a mammalian cell line (e.g., RAW 264.7 macrophages) using the MTT assay. Cells were treated with various concentrations of the compounds, and cell viability was determined by measuring the formation of formazan. The CC50 value, the concentration that reduces cell viability by 50%, was then calculated.[4]

Ligands for the Sigma-1 Receptor

Derivatives of benzo[d]oxazol-2(3H)-one have been synthesized and identified as highly selective ligands for the sigma-1 receptor, a unique intracellular chaperone protein with roles in various cellular functions and potential as a therapeutic target for neurological and psychiatric disorders.[5]

Mechanism of Action

The sigma-1 receptor is a ligand-operated molecular chaperone that resides at the endoplasmic reticulum-mitochondrion interface. Upon activation by ligands, it can translocate to other parts of the cell and modulate the function of various proteins, including ion channels and G-protein coupled receptors. Benzo[d]oxazol-2(3H)-one derivatives bind to the sigma-1 receptor with high affinity and selectivity over the sigma-2 receptor, suggesting their potential as modulators of sigma-1 receptor-mediated signaling pathways. The specific downstream effects depend on the nature of the ligand (agonist or antagonist) and the cellular context.[5]

Sigma1_Receptor_Binding cluster_ER Ligand Benzo[d]oxazol- 2(3H)-one Derivative Sigma1 Sigma-1 Receptor Ligand->Sigma1 binding Downstream Modulation of Downstream Effectors (e.g., Ion Channels) Sigma1->Downstream activation/ modulation ER Endoplasmic Reticulum Neuroprotection Potential for Neuroprotection Downstream->Neuroprotection

Caption: Binding of a benzo[d]oxazol-2(3H)-one derivative to the sigma-1 receptor.

Quantitative Data

The binding affinities of these compounds for sigma-1 and sigma-2 receptors have been determined, highlighting their selectivity.

CompoundK i (nM) for Sigma-1K i (nM) for Sigma-2Selectivity Ratio (K i σ2 / K i σ1)
Cl-substituted derivative0.14274270
Experimental Protocols

Radioligand Binding Assay: The affinity of the compounds for sigma-1 and sigma-2 receptors was determined through competitive binding assays using radiolabeled ligands. For the sigma-1 receptor, membrane homogenates from guinea pig brain were incubated with --INVALID-LINK---pentazocine in the presence of various concentrations of the test compounds. For the sigma-2 receptor, rat liver membrane homogenates were used with [³H]di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to mask the sigma-1 sites. The radioactivity was measured, and the Ki values were calculated using the Cheng-Prusoff equation.[5]

This guide summarizes the current understanding of the mechanisms of action for benzo[d]oxazol-2(3H)-one based compounds, providing a foundation for future research and development in this promising area of medicinal chemistry. The versatility of this scaffold suggests that further exploration will continue to yield novel therapeutic agents with diverse biological activities.

References

A Technical Guide to the Spectroscopic Profile of 7-aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 7-aminobenzo[d]oxazol-2(3H)-one (CAS No. 81282-60-2). Due to the limited availability of published experimental spectra for this specific isomer, this document outlines the predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with closely related analogues. It also includes a plausible synthetic protocol and workflow diagram.

Molecular Structure

This compound is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to an oxazolone ring. An amino group is substituted at the 7-position of the benzoxazole core.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy to structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 11.5Singlet (br)1HNH (amide)
~6.85Doublet1HAr-H 4
~6.65Triplet1HAr-H 5
~6.40Doublet1HAr-H 6
~5.00Singlet (br)2HNH₂ (amino)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C =O (amide)
~145.0C 7a
~135.0C 7
~130.0C 3a
~115.0C 5
~110.0C 4
~105.0C 6

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
1750 - 1700StrongC=O stretching (cyclic amide)
1620 - 1580MediumN-H bending (amine)
1600 - 1450MediumC=C stretching (aromatic)
1250 - 1200StrongC-O stretching (ester-like)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueInterpretation
150[M]⁺, Molecular ion peak
122[M - CO]⁺, Loss of carbon monoxide
106[M - CO₂]⁺, Loss of carbon dioxide from a rearranged intermediate
94[M - CO - HCN]⁺, Subsequent loss of hydrogen cyanide

Experimental Protocols

Proposed Synthesis of this compound

A common method for synthesizing the benzoxazolone core is through the cyclization of a 2-aminophenol derivative. The synthesis of the 7-amino substituted version would likely start from 2-amino-6-nitrophenol.

Step 1: Cyclization of 2-amino-6-nitrophenol

  • To a solution of 2-amino-6-nitrophenol in a suitable solvent (e.g., tetrahydrofuran or dioxane), add a carbonylating agent such as carbonyldiimidazole (CDI) or triphosgene.

  • The reaction mixture is typically stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 7-nitrobenzo[d]oxazol-2(3H)-one.

  • Purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • The 7-nitrobenzo[d]oxazol-2(3H)-one is dissolved in a solvent such as ethanol or methanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating agent like ammonium formate.

  • The reaction is monitored by TLC until the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

  • The final product can be purified by recrystallization.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Pathway Proposed Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_amino_6_nitrophenol 2-Amino-6-nitrophenol 7_nitro_benzoxazolone 7-Nitrobenzo[d]oxazol-2(3H)-one 2_amino_6_nitrophenol->7_nitro_benzoxazolone 1. Carbonyldiimidazole 2. THF, Reflux 7_amino_benzoxazolone This compound 7_nitro_benzoxazolone->7_amino_benzoxazolone 1. H2, Pd/C 2. Ethanol

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Analysis_Workflow Spectroscopic Analysis Workflow Synthesis Synthesized Product (Crude this compound) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Report Final Report/Whitepaper Data_Analysis->Final_Report

Caption: Workflow for spectroscopic analysis.

Crystal Structure of Benzoxazolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth analysis of the crystal structure of aminobenzo[d]oxazol-2(3H)-one derivatives, compounds of significant interest to researchers, scientists, and drug development professionals due to their presence in various biologically active molecules. While a specific crystallographic analysis for 7-aminobenzo[d]oxazol-2(3H)-one is not publicly available in crystallographic databases, this guide presents a detailed examination of the closely related isomer, 5-amino-2-benzoxazolone . The structural data and experimental protocols for this isomer offer valuable insights into the molecular geometry, hydrogen bonding patterns, and crystal packing that are likely to be comparable to the 7-amino derivative.

The benzoxazolone core is a key pharmacophore, and understanding its three-dimensional structure is crucial for rational drug design and the development of new therapeutic agents. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and provides visual representations of the synthetic and analytical workflows.

Data Presentation

The following tables summarize the key crystallographic data and geometric parameters for 5-amino-2-benzoxazolone.

Table 1: Crystal Data and Structure Refinement for 5-amino-2-benzoxazolone. [1]

ParameterValue
Empirical formulaC₇H₆N₂O₂
Formula weight150.14
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 4.4766(12) Åb = 7.1015(19) Åc = 20.095(5) Åα = 90°β = 90°γ = 90°
Volume637.7(3) ų
Z4
Density (calculated)1.563 Mg/m³
Absorption coefficient0.118 mm⁻¹
F(000)312
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.59 to 28.29°
Index ranges-5≤h≤5, -9≤k≤9, -26≤l≤23
Reflections collected5250
Independent reflections1487 [R(int) = 0.0354]
Completeness to theta = 28.29°99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9883 and 0.9655
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1487 / 0 / 100
Goodness-of-fit on F²1.041
Final R indices [I>2sigma(I)]R1 = 0.0366, wR2 = 0.0898
R indices (all data)R1 = 0.0461, wR2 = 0.0964
Absolute structure parameter0(2)
Largest diff. peak and hole0.143 and -0.151 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 5-amino-2-benzoxazolone. [1]

BondLength (Å)
O(1)-C(1)1.363(2)
O(1)-C(7)1.394(2)
O(2)-C(1)1.201(2)
N(1)-C(1)1.350(2)
N(1)-C(6)1.396(2)
N(2)-C(4)1.392(2)
C(2)-C(3)1.378(3)
C(3)-C(4)1.396(3)
C(4)-C(5)1.385(2)
C(5)-C(6)1.374(2)
C(6)-C(7)1.384(2)

Table 3: Selected Bond Angles (°) for 5-amino-2-benzoxazolone. [1]

AngleDegrees (°)
C(1)-O(1)-C(7)107.24(13)
C(1)-N(1)-C(6)109.83(14)
O(2)-C(1)-O(1)122.95(16)
O(2)-C(1)-N(1)129.83(17)
O(1)-C(1)-N(1)107.21(14)
C(3)-C(2)-C(7)121.05(17)
C(2)-C(3)-C(4)120.73(16)
N(2)-C(4)-C(5)121.19(16)
N(2)-C(4)-C(3)120.06(16)
C(5)-C(4)-C(3)118.75(16)
C(6)-C(5)-C(4)121.20(16)
C(5)-C(6)-N(1)129.86(16)
C(5)-C(6)-C(7)120.36(16)
N(1)-C(6)-C(7)109.78(14)
C(6)-C(7)-O(1)105.93(14)
C(6)-C(7)-C(2)132.89(17)
O(1)-C(7)-C(2)121.18(16)

Table 4: Hydrogen Bonds (Å and °) for 5-amino-2-benzoxazolone. [1]

D-H···Ad(D-H)d(H···A)d(D···A)<(DHA)
N(1)-H(1A)···O(2)#10.862.042.895(2)173.0
N(2)-H(2A)···O(2)#20.862.152.979(2)162.0

Symmetry transformations used to generate equivalent atoms: #1 x-1,y,z #2 -x+1/2,-y,z+1/2

Experimental Protocols

Synthesis of 5-amino-2-benzoxazolone

The synthesis of 5-amino-2-benzoxazolone was adapted from literature methods.[1] A common route involves the chemical reduction of the corresponding nitro compound, 5-nitro-2-benzoxazolone.

A typical reduction procedure is as follows:

  • 5-Nitro-2-benzoxazolone is added to an aqueous solution of titanium trichloride (TiCl₃).

  • The reaction mixture is stirred vigorously at room temperature for approximately 30 minutes.

  • The mixture is then gradually basified with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), leading to the formation of a dark suspension.

  • The suspension is filtered, and the resulting crude solid is extracted multiple times with ethyl acetate.

  • The aqueous filtrate is also extracted with ethyl acetate.

  • The combined organic extracts are dried over magnesium sulfate (MgSO₄) and evaporated under reduced pressure to yield the crude product.

Crystallization

Single crystals of 5-amino-2-benzoxazolone suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in ethanol at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystal data were collected at 293(2) K using MoKα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start 5-Nitro-2-benzoxazolone reduction Reduction with TiCl3 start->reduction basification Basification with NaHCO3 reduction->basification extraction Extraction with Ethyl Acetate basification->extraction product Crude 5-amino-2-benzoxazolone extraction->product dissolution Dissolution in Ethanol product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination of 5-amino-2-benzoxazolone.

hydrogen_bonding mol1 Molecule A (5-amino-2-benzoxazolone) mol2 Molecule B (Symmetry Generated) mol1->mol2 N(1)-H···O(2) (Intermolecular H-bond) mol3 Molecule C (Symmetry Generated) mol1->mol3 N(2)-H···O(2) (Intermolecular H-bond)

Caption: Hydrogen bonding interactions forming a 2D framework in the crystal lattice of 5-amino-2-benzoxazolone.

References

An In-depth Technical Guide to the Solubility of 7-aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-aminobenzo[d]oxazol-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various biologically active molecules. Understanding the solubility of this compound in different solvents is paramount for its effective use in synthetic reactions, purification processes, formulation development, and for predicting its behavior in biological systems.

Solubility is a fundamental physicochemical property that influences the bioavailability, processability, and overall utility of a chemical compound. A thorough understanding of a compound's solubility profile in a range of solvents, from polar to non-polar, is critical for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating drug delivery systems.

Given the absence of published quantitative solubility data for this compound, this guide provides a robust framework for its experimental determination.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the isothermal equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

2.1. Materials and Equipment

  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

    • For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

Data Presentation

While specific data for this compound is not available, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Methanol[Experimental Value][Experimental Value]
Acetone[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
DMSO[Experimental Value][Experimental Value]
Ethyl Acetate[Experimental Value][Experimental Value]
Dichloromethane[Experimental Value][Experimental Value]
Hexane[Experimental Value][Experimental Value]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Conclusion start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow excess solid to settle agitate->settle centrifuge Centrifuge (if necessary) settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Experimental Solubility Determination.

Conclusion

This technical guide provides a comprehensive methodology for researchers to determine the solubility of this compound in various solvents. While quantitative data is not currently available in the public domain, the detailed experimental protocol and logical workflow diagram presented herein offer a clear path for generating this crucial information. The ability to determine solubility in-house will empower researchers to optimize synthetic procedures, develop effective purification strategies, and advance the use of this compound in pharmaceutical research and development.

Potential Therapeutic Targets of 7-Aminobenzo[d]oxazol-2(3H)-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminobenzo[d]oxazol-2(3H)-one scaffold has emerged as a promising starting point for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This technical guide provides a comprehensive overview of the key protein targets of derivatives based on this core structure, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Lead Compounds

Research has identified several key protein targets for which benzo[d]oxazol-2(3H)-one derivatives have shown significant inhibitory activity. While the specific investigation of 7-amino substituted analogs is an evolving area, the data presented for the broader class of benzo[d]oxazol-2(3H)-ones provides a strong rationale for their exploration. The primary targets identified are Traf2- and Nck-interacting kinase (TNIK), Chromodomain Y-like (CDYL), c-Met, Janus Kinase 2 (JAK2), and Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).

Quantitative Data Summary

The following tables summarize the inhibitory activities of lead benzo[d]oxazol-2(3H)-one derivatives against their respective targets.

Table 1: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives

TargetLead CompoundDerivative ClassActivity MetricValueTherapeutic Area
TNIK8gBenzo[d]oxazol-2(3H)-one derivativeIC500.050 µMColorectal Cancer
CDYLD03Benzo[d]oxazol-2(3H)-one analogKD0.5 µMNeuroscience, Cancer
c-Met13Benzo[d]oxazol-2(3H)-one-quinoloneIC501 nMCancer
JAK212l2-Amino-aryl-7-aryl-benzoxazoleIC500.08 µMLung Cancer
Spns233p2-Aminobenzoxazole derivativeIC5094 nMMultiple Sclerosis

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways implicated in disease pathogenesis.

TNIK and the Wnt Signaling Pathway

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[1] TNIK acts as a downstream component of the Wnt cascade, where it is involved in the transcriptional activation of Wnt target genes by phosphorylating TCF4, a key transcription factor.

Inhibition of TNIK by benzo[d]oxazol-2(3H)-one derivatives, such as compound 8g , has been shown to suppress the proliferation and migration of colorectal cancer cells by inhibiting the aberrant transcription activation of Wnt signaling.[1]

TNIK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Wnt->BetaCatenin Stabilization Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b GSK3b->BetaCatenin Phosphorylation & Degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation TNIK TNIK TCF4 TCF4 TNIK->TCF4 Phosphorylation Benzoxazolone This compound Derivative (e.g., 8g) Benzoxazolone->TNIK Inhibition BetaCatenin_n->TCF4 Wnt_Target_Genes Wnt Target Genes (Proliferation, Migration) TCF4->Wnt_Target_Genes Transcription

TNIK Inhibition in the Wnt Signaling Pathway
CDYL and Chromatin Remodeling

Chromodomain Y-like (CDYL) is a protein that "reads" histone modifications, specifically recognizing methylated lysine residues on histones.[2] By binding to these marks, CDYL is involved in recruiting other proteins to chromatin, leading to changes in chromatin structure and gene expression. The inhibition of CDYL can therefore alter the epigenetic landscape of a cell.

The benzo[d]oxazol-2(3H)-one analog D03 is a potent and selective inhibitor of CDYL.[2] It is thought to work by preventing CDYL from binding to chromatin, thereby derepressing the transcription of its target genes. This mechanism has potential applications in promoting neurodendrite development and may also be relevant in cancer therapy.[3]

CDYL_Chromatin_Remodeling cluster_nucleus Nucleus Chromatin Chromatin Histone Histone H3 (with Me-Lys) Chromatin->Histone Target_Genes Target Genes Chromatin->Target_Genes Transcriptional Repression CDYL CDYL Histone->CDYL Binding Repressive_Complex Repressive Complex (e.g., G9a/EHMT2) CDYL->Repressive_Complex Recruitment Repressive_Complex->Chromatin Chromatin Compaction Benzoxazolone This compound Derivative (e.g., D03) Benzoxazolone->CDYL Inhibition of Binding

CDYL-Mediated Chromatin Remodeling
c-Met Signaling in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways.

Benzo[d]oxazol-2(3H)-one-quinolone derivatives, including the highly potent compound 13 , have been identified as inhibitors of c-Met kinase. These inhibitors likely act by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its activation and downstream signaling.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Benzoxazolone This compound Derivative (e.g., 13) Benzoxazolone->cMet Inhibition of Kinase Activity

Inhibition of the c-Met Signaling Pathway
JAK2-STAT Pathway in Inflammation and Cancer

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a central role in signal transduction for numerous cytokines and growth factors. Upon ligand binding to its associated receptor, JAK2 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. The JAK2-STAT pathway is often constitutively active in various cancers and inflammatory diseases.

While the direct linkage is still under investigation, cheminformatics searches have pointed to JAK2 as a possible target for 2-amino-aryl-7-aryl-benzoxazole derivatives like compound 12l . These compounds may exert their anticancer effects by inhibiting the kinase activity of JAK2.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Benzoxazolone This compound Derivative (e.g., 12l) Benzoxazolone->JAK2 Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Transcription

JAK2-STAT Signaling Pathway Inhibition
Spns2 and Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a variety of cellular processes, including lymphocyte trafficking, by binding to S1P receptors on the cell surface. Spinster Homolog 2 (Spns2) is a transporter protein responsible for the export of S1P from cells. Inhibition of Spns2 can therefore modulate S1P signaling "upstream" of the S1P receptors, offering a potential therapeutic strategy for autoimmune diseases like multiple sclerosis.

2-Aminobenzoxazole derivatives, such as 33p , have been identified as potent inhibitors of Spns2-mediated S1P release.[4] By blocking the export of S1P, these compounds can reduce the levels of circulating lymphocytes.

Spns2_S1P_Pathway cluster_cell S1P-Exporting Cell cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Lymphocyte) Sphingosine Sphingosine SphK Sphingosine Kinase Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Export S1P_extra Extracellular S1P Spns2->S1P_extra Benzoxazolone This compound Derivative (e.g., 33p) Benzoxazolone->Spns2 Inhibition S1PR S1P Receptor S1P_extra->S1PR Downstream_Signaling Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Downstream_Signaling

Inhibition of Spns2-Mediated S1P Export

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation of novel compounds. The following sections outline the general methodologies for assessing the inhibitory activity of this compound derivatives against the identified targets.

General Kinase Inhibition Assay (for TNIK, c-Met, JAK2)

A common method for measuring kinase activity is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • Purified recombinant kinase (TNIK, c-Met, or JAK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the plate, add the test compound or vehicle control (DMSO).

    • Add a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

CDYL Inhibition Assay (Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding affinity between a ligand (the inhibitor) and an analyte (the protein).

Materials:

  • Purified recombinant CDYL protein

  • Test compounds (this compound derivatives)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Protein Immobilization: Immobilize the purified CDYL protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare serial dilutions of the test compounds in the running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to the immobilized CDYL.

    • After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka. A lower KD value indicates a higher binding affinity.

Spns2 Inhibition Assay (S1P Export Assay using LC-MS/MS)

This cell-based assay measures the ability of a compound to inhibit the Spns2-mediated export of S1P from cells. The amount of S1P in the extracellular medium is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • HeLa or other suitable cells engineered to overexpress Spns2

  • Cell culture medium and reagents

  • Test compounds (this compound derivatives)

  • Sphingosine (S1P precursor)

  • Internal standard (e.g., d7-S1P)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed the Spns2-expressing cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compounds or vehicle control.

    • Add sphingosine to the medium to serve as a precursor for S1P synthesis.

  • Incubation: Incubate the cells for a defined period (e.g., 18 hours) to allow for S1P synthesis and export.

  • Sample Collection and Preparation:

    • Collect the cell culture medium.

    • Add the internal standard (d7-S1P) to each sample.

    • Extract the lipids from the medium using an appropriate organic solvent extraction method.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using an LC-MS/MS system equipped with a suitable column and operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify S1P and the internal standard.

  • Data Analysis:

    • Calculate the concentration of S1P in each sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.

    • Determine the percent inhibition of S1P export for each compound concentration relative to the vehicle control and calculate the IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of several key therapeutic targets. The data and methodologies presented in this guide provide a solid foundation for researchers to further explore the potential of this chemical class in the development of novel drugs for a variety of diseases. Future work should focus on synthesizing and evaluating a broader range of 7-amino substituted derivatives to establish clear structure-activity relationships and to optimize their potency, selectivity, and pharmacokinetic properties.

References

The Benzoxazolone Scaffold: A Privileged Core in Medicinal Chemistry's Hall of Fame

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Storied History of Benzoxazolone Scaffolds

The benzoxazolone core, a bicyclic heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a synthetic curiosity to a "privileged scaffold" is a testament to its versatile biological activities and favorable physicochemical properties. This technical guide delves into the discovery and historical development of benzoxazolone scaffolds, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics. We will explore the initial synthesis, the discovery of its wide-ranging biological effects, and the evolution of its application in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Dawn of a Scaffold: Initial Synthesis and Discovery

The benzoxazolone nucleus, characterized by a fusion of a benzene ring and an oxazolone ring, first emerged from the crucibles of synthetic organic chemistry. One of the earliest and most fundamental methods for its synthesis involves the condensation of o-aminophenol with urea.[1] This straightforward and efficient method laid the groundwork for the future exploration of this chemical entity.

The inherent structural features of the benzoxazolone scaffold, including its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, hinted at its potential for biological interactions.[2] The ability to easily modify the benzene and oxazolone rings opened up a vast chemical space for the synthesis of a diverse library of derivatives, paving the way for systematic structure-activity relationship (SAR) studies.[2][3]

Early Therapeutic Breakthroughs: From Muscle Relaxation to Anti-inflammatory Action

The therapeutic potential of the benzoxazolone scaffold was first realized with the discovery of Chlorzoxazone , a centrally acting muscle relaxant.[4] Its introduction into clinical practice marked a significant milestone, validating the benzoxazolone core as a viable pharmacophore. Another notable early example is Benoxaprofen , a non-steroidal anti-inflammatory drug (NSAID) that exhibited a unique mechanism of action.[5]

Chlorzoxazone: A Centrally Acting Muscle Relaxant

Chlorzoxazone's efficacy in treating muscle spasms and associated pain is attributed to its action on the central nervous system, where it is believed to act as a positive allosteric modulator of GABA-A receptors.[6][7][8][9] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to muscle relaxation.

Benoxaprofen: A Dual-Action Anti-inflammatory Agent

Benoxaprofen distinguished itself from other NSAIDs of its time by not only inhibiting cyclooxygenase (COX) enzymes but also the 5-lipoxygenase (5-LOX) pathway of the arachidonic acid cascade.[5][10] This dual inhibition, in theory, offered a broader spectrum of anti-inflammatory activity. However, benoxaprofen was later withdrawn from the market due to adverse side effects, including phototoxicity and hepatotoxicity, underscoring the complexities of drug development.[5]

A Plethora of Biological Activities: The Unfolding Potential of Benzoxazolone Derivatives

Following these early discoveries, the benzoxazolone scaffold became a focal point for medicinal chemists, leading to the identification of a wide array of biological activities. These include:

  • Anticancer: Various benzoxazolone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[2]

  • Analgesic: The scaffold is a common feature in compounds exhibiting pain-relieving properties.[2]

  • Neuroprotective: Certain derivatives have shown promise in models of neurodegenerative diseases.[2]

  • Antimicrobial: The benzoxazolone core has been incorporated into agents with activity against bacteria and fungi.[11]

  • Enzyme Inhibition: Benzoxazolone derivatives have been identified as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and acid ceramidase (AC).[10]

This diverse range of activities has solidified the benzoxazolone scaffold's status as a privileged structure in medicinal chemistry, a testament to its ability to interact with multiple biological targets.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for some early and notable benzoxazolone derivatives.

Table 1: Muscle Relaxant Activity of Chlorzoxazone and Analogs

CompoundAnimal ModelAssayDose/ConcentrationEffectReference
ChlorzoxazoneRatCrossed Extensor Reflex25, 50, 75 mg/kg p.o.Dose-dependent depression of reflex[12]
ChlorzoxazoneHumanClinical Study-Effective in reducing painful muscle spasm[13]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Benoxaprofen and Analogs

CompoundTarget/AssayIC50/ActivityReference
BenoxaprofenCOX-2 InhibitionWeak inhibitor[5]
Benoxaprofen5-LOX InhibitionSignificant inhibitor[5]
BenoxaprofenCarrageenan-induced paw edema (rat)Moderately active[14]
4-substituted benzoxazolone derivative (3g)human soluble epoxide hydrolase (sEH)1.72 µM[10]
4-substituted benzoxazolone derivative (4j)human soluble epoxide hydrolase (sEH)1.07 µM[10]

Key Experimental Protocols

Detailed methodologies for the synthesis of the benzoxazolone core and the evaluation of its biological activities are crucial for reproducibility and further research.

Synthesis of the Benzoxazolone Core

Protocol 1: Synthesis of 2(3H)-Benzoxazolone from o-Aminophenol and Urea

This method is a classic and efficient route to the benzoxazolone scaffold.

  • Reactants: o-Aminophenol and Urea.

  • Procedure: A mixture of o-aminophenol and an excess of urea is heated. The reaction proceeds through the formation of an intermediate phenylurea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia to yield 2(3H)-benzoxazolone. The product can be purified by recrystallization.[1]

Synthesis of Chlorzoxazone

Protocol 2: Synthesis of 5-Chloro-2(3H)-benzoxazolone (Chlorzoxazone)

  • Starting Material: 4-chloro-2-aminophenol.

  • Reagent: Ethyl chloroformate.

  • Procedure: 4-chloro-2-aminophenol is reacted with ethyl chloroformate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethyl acetate or water). The reaction mixture is heated to facilitate the acylation and subsequent cyclization to form chlorzoxazone. The product can be isolated by filtration and purified.[7]

Synthesis of Benoxaprofen

Protocol 3: Multi-step Synthesis of Benoxaprofen

A common synthetic route for benoxaprofen is a multi-step process.

  • Nitration: 4-hydroxyphenylacetic acid is nitrated to yield 3-nitro-4-hydroxyphenylacetic acid.[6]

  • Reduction: The nitro group is then reduced to an amino group to give 3-amino-4-hydroxyphenylacetic acid.[6]

  • Benzoxazole Formation: The resulting aminophenol derivative is condensed with p-chlorobenzoyl chloride, followed by heating to induce cyclization and form the benzoxazole ring, yielding 2-(4-chlorophenyl)-5-benzoxazoleacetic acid.[6]

  • α-Methylation: The acetic acid side chain is then α-methylated using a strong base like lithium diisopropylamide (LDA) and methyl iodide to afford benoxaprofen.[6]

Biological Assays

Protocol 4: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This is a standard in vivo model to evaluate the acute anti-inflammatory effects of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (e.g., benoxaprofen) or vehicle is administered to the animals.

    • After a set period, a sub-plantar injection of carrageenan solution is administered into the paw to induce inflammation.

    • Paw volume is measured at regular intervals post-carrageenan injection.

    • The percentage inhibition of edema in the treated groups is calculated relative to the control group.[15][16][17][18]

Protocol 5: Rotarod Test (for Muscle Relaxant and Motor Coordination Effects)

This test is commonly used to assess the effect of drugs on motor coordination and is relevant for evaluating muscle relaxants like chlorzoxazone.

  • Animal Model: Mice or rats.

  • Apparatus: A rotating rod (rotarod).

  • Procedure:

    • Animals are trained to walk on the rotating rod at a constant or accelerating speed.

    • After administration of the test compound (e.g., chlorzoxazone) or vehicle, the animals are placed back on the rotarod.

    • The latency to fall from the rod is recorded. A decrease in the time spent on the rod indicates impaired motor coordination, a characteristic effect of centrally acting muscle relaxants.[19][20][21][22][23]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA_in_cleft GABA GABA_vesicle->GABA_in_cleft Release GABA->GABA_vesicle GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_in_cleft->GABA_A_Receptor Binds Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Opens Chlorzoxazone Chlorzoxazone (Positive Allosteric Modulator) Chlorzoxazone->GABA_A_Receptor Modulates Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: GABAergic signaling pathway and the modulatory action of Chlorzoxazone.

Arachidonic_Acid_Cascade cluster_COX COX Pathway cluster_LOX LOX Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX1_2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) Five_LOX->Leukotrienes Benoxaprofen Benoxaprofen Benoxaprofen->COX1_2 Inhibits Benoxaprofen->Five_LOX Inhibits

Caption: Dual inhibition of COX and 5-LOX pathways by Benoxaprofen.

Synthesis_Workflow Start Start: o-Aminophenol + Urea Heating Heating (Condensation & Cyclization) Start->Heating Crude_Product Crude Benzoxazolone Heating->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure Benzoxazolone Purification->Final_Product Derivatization Further Derivatization Final_Product->Derivatization Drug_Candidates Drug Candidates Derivatization->Drug_Candidates

Caption: General workflow for the synthesis and derivatization of benzoxazolone.

Conclusion: An Enduring Legacy and a Promising Future

The journey of the benzoxazolone scaffold from its initial synthesis to its current status as a privileged core in medicinal chemistry is a compelling narrative of scientific discovery and innovation. The early successes with drugs like chlorzoxazone and the insights gained from compounds like benoxaprofen have laid a robust foundation for the continued exploration of this versatile heterocyclic system. The diverse biological activities exhibited by benzoxazolone derivatives, coupled with their synthetic tractability, ensure that this scaffold will remain a fertile ground for the discovery of novel therapeutic agents to address a multitude of unmet medical needs. The data, protocols, and mechanistic insights provided in this guide aim to empower researchers to build upon this rich history and unlock the full potential of the benzoxazolone scaffold in the future of drug development.

References

In Silico Modeling and Docking Studies of Benzo[d]oxazol-2(3H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the computational methodologies used to investigate these promising analogs. It details the in silico modeling and molecular docking protocols, summarizes quantitative data from various studies, and visualizes key workflows and potential signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on the benzoxazolone core.

Introduction to Benzo[d]oxazol-2(3H)-one Analogs

The benzo[d]oxazol-2(3H)-one nucleus is a versatile pharmacophore recognized for its favorable physicochemical properties and its ability to act as a bioisostere for other chemical groups.[1] Its derivatives have been investigated as inhibitors for a diverse array of biological targets. Recent computational and experimental studies have highlighted their potential as inhibitors of crucial enzymes and receptors involved in disease pathology, such as c-Met kinase for cancer, O-GlcNAc transferase (OGT), and chromodomain protein CDYL.[2][3][4] In silico techniques, particularly molecular docking and molecular dynamics, are indispensable tools for elucidating the structure-activity relationships (SAR) and guiding the rational design of more potent and selective analogs.[4]

Methodologies and Experimental Protocols

The successful application of in silico studies hinges on rigorous and well-defined computational protocols. The following sections describe a generalized workflow adapted from methodologies reported in studies of benzoxazolone derivatives and related heterocyclic compounds.[5][6][7]

Protein and Ligand Preparation

Protein Preparation:

  • Receptor Acquisition: The three-dimensional crystal structure of the target protein (e.g., c-Met kinase, CDYL, TNIK) is obtained from the Protein Data Bank (PDB).[8]

  • Structure Refinement: The protein structure is pre-processed to remove water molecules, ligands, and co-factors not essential for the docking study. Hydrogen atoms are added, and bond orders are assigned.

  • Active Site Definition: The binding site is defined based on the location of the co-crystallized ligand or through literature-reported catalytic residues. A grid box is generated around this active site to define the search space for the docking algorithm.

Ligand Preparation:

  • Structure Generation: The 2D structures of the 7-aminobenzo[d]oxazol-2(3H)-one analogs are drawn using chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS4, MMFF94).[5] This step ensures that the ligands are in a low-energy, stable conformation prior to docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[9]

  • Docking Algorithm: Software such as AutoDock Vina, Schrödinger Glide, or Smina is commonly used.[7][9][10] These programs employ algorithms to explore various ligand conformations within the defined active site.

  • Scoring Function: The binding affinity is calculated using a scoring function, which provides a numerical value, typically in kcal/mol, representing the strength of the ligand-receptor interaction. Lower scores generally indicate higher binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, with the amino acid residues in the active site.[8][11]

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the ligand-protein complex over time.

  • System Setup: The best-docked complex is placed in a simulation box filled with a water model (e.g., TIP3P).[5] Ions are added to neutralize the system.

  • Simulation Run: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production run (typically 50-100 ns) is then performed.

  • Trajectory Analysis: The simulation trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which provide insights into the stability of the complex and the flexibility of its components.[3]

Data Presentation: Docking and Activity Data

The following tables summarize quantitative data from various studies on benzo[d]oxazol-2(3H)-one analogs and related derivatives, showcasing their inhibitory potential against different targets.

Table 1: Docking Scores and Binding Energies of Benzoxazole/Benzoxazolone Derivatives against Various Targets

Compound ClassTarget ProteinTop Docking Score (kcal/mol)Binding/Glide Energy (kJ/mol or Kcal/mol)Software UsedReference
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans4URO Receptor-8.0-58.831 kJ/mol (MM/PBSA)Not Specified[12][13]
Benzoxazolone DerivativesStaphylococcus aureus Biotin Protein Ligase (SaBPL)-7.49-40.69 Kcal/molSchrödinger Glide[10]
Benzoxazole DerivativesThymidylate Synthase-4.219Not SpecifiedVlife Molecular Docking Suite[8]
Pyrazole Derivatives (Related Heterocycles)CDC7-Kinase-8.459-44.53 kcal/mol (Binding Free Energy)Schrödinger Release 2023-1[5]

Table 2: In Vitro Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Analogs

Compound IDTargetActivity MetricValue (µM)Reference
13 c-Met KinaseIC500.001[2]
8g TNIKIC500.050[14]
D03 CDYLKD0.5[4]
5h F. Solani (Antifungal)IC504.34 µg/mL[11]
33p Spns2IC500.094[15]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships, adhering to strict color and contrast specifications for clarity.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Computational Docking cluster_sim Phase 3: Validation & Refinement cluster_output Phase 4: Output pdb 1. Obtain Target Structure (from PDB) lig 2. Design & Prepare Ligand Analogs dock 3. Molecular Docking (e.g., AutoDock Vina, Glide) lig->dock score 4. Scoring & Pose Analysis (Binding Affinity) dock->score md 5. Molecular Dynamics (MD) Simulation score->md mmgbsa 6. Binding Free Energy (MM/PBSA) md->mmgbsa sar 7. Identify Lead Compounds & Establish SAR mmgbsa->sar

Caption: General workflow for in silico drug design and molecular docking studies.

G tnik TNIK Kinase beta_catenin β-catenin tnik->beta_catenin Phosphorylates tcf_lef TCF/LEF beta_catenin->tcf_lef Activates wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) tcf_lef->wnt_genes Promotes Transcription proliferation Cell Proliferation & Migration wnt_genes->proliferation inhibitor Benzo[d]oxazol-2(3H)-one Inhibitor (e.g., 8g) inhibitor->tnik Inhibits

Caption: Simplified TNIK-Wnt signaling pathway inhibited by benzoxazolone analogs.[14]

Conclusion

In silico modeling and molecular docking are powerful, cost-effective strategies for the discovery and optimization of novel drug candidates. For this compound and its related analogs, these computational methods have been instrumental in identifying lead compounds and elucidating their mechanisms of action against a variety of important biological targets. The integration of docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) studies provides a robust framework for guiding synthetic efforts, ultimately accelerating the development of new therapeutics for diseases such as cancer and microbial infections. The continued application of these techniques promises to further unlock the therapeutic potential of the versatile benzoxazolone scaffold.

References

Methodological & Application

Experimental Protocol for the Synthesis of 7-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-aminobenzo[d]oxazol-2(3H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process involving the nitration of benzo[d]oxazol-2(3H)-one to form the key intermediate, 7-nitrobenzo[d]oxazol-2(3H)-one, followed by the reduction of the nitro group to the desired amine.

Experimental Workflow

SynthesisWorkflow start Benzo[d]oxazol-2(3H)-one step1 Nitration start->step1 HNO3, H2SO4 intermediate 7-Nitrobenzo[d]oxazol-2(3H)-one step1->intermediate step2 Reduction intermediate->step2 Fe, HCl or SnCl2, HCl or H2, Pd/C product This compound step2->product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 7-Nitrobenzo[d]oxazol-2(3H)-one

The nitration of benzo[d]oxazol-2(3H)-one can lead to a mixture of isomers. The following protocol is a general method for the nitration of aromatic compounds and may require optimization and careful purification to isolate the desired 7-nitro isomer.

Materials:

  • Benzo[d]oxazol-2(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add benzo[d]oxazol-2(3H)-one (1 equivalent) to concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the nitrobenzoxazolone isomers.

  • Separate the 7-nitro isomer from other isomers (e.g., 6-nitro and dinitro derivatives) using column chromatography on silica gel.

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved through various methods. Three common protocols are provided below.

Method A: Reduction with Iron in Acidic Medium

Materials:

  • 7-Nitrobenzo[d]oxazol-2(3H)-one

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 7-nitrobenzo[d]oxazol-2(3H)-one (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux.

  • Add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Reduction with Stannous Chloride

Materials:

  • 7-Nitrobenzo[d]oxazol-2(3H)-one

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-nitrobenzo[d]oxazol-2(3H)-one (1 equivalent) in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

  • Purify by recrystallization or column chromatography.

Method C: Catalytic Hydrogenation

Materials:

  • 7-Nitrobenzo[d]oxazol-2(3H)-one

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 7-nitrobenzo[d]oxazol-2(3H)-one in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

StepReactionReagents and ConditionsTypical Yield (%)Reaction Time (h)
1NitrationBenzo[d]oxazol-2(3H)-one, HNO₃, H₂SO₄, 0-5 °C40-60 (for mixed isomers)1-2
2aReduction7-Nitrobenzo[d]oxazol-2(3H)-one, Fe, HCl, EtOH/H₂O, Reflux70-902-4
2bReduction7-Nitrobenzo[d]oxazol-2(3H)-one, SnCl₂·2H₂O, HCl, EtOH, RT-50°C60-851-3
2cReduction7-Nitrobenzo[d]oxazol-2(3H)-one, 10% Pd/C, H₂, MeOH, RT85-952-6

Logical Relationships in Synthesis

LogicalRelationships cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Intermediate cluster_3 Step 2: Reduction cluster_4 Final Product A Benzo[d]oxazol-2(3H)-one C Formation of Nitronium Ion (NO2+) A->C B Electrophilic Aromatic Substitution D 7-Nitrobenzo[d]oxazol-2(3H)-one B->D C->B E Choice of Reducing Agent D->E F Catalytic Hydrogenation (e.g., H2, Pd/C) E->F G Chemical Reduction (e.g., Fe/HCl, SnCl2) E->G H This compound F->H G->H

Caption: Decision-making and logical flow in the synthesis.

Application Notes and Protocols for c-Met Kinase Inhibitors Based on the 7-aminobenzo[d]oxazol-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 7-aminobenzo[d]oxazol-2(3H)-one scaffold in the development of c-Met kinase inhibitors. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of novel compounds targeting the c-Met signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis.

Introduction to the c-Met Signaling Pathway and the Role of this compound

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), initiates a cascade of downstream signaling events crucial for normal cellular functions. However, dysregulation of the HGF/c-Met axis is a well-established driver of tumorigenesis and is implicated in the progression of numerous cancers. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of c-Met kinase is a promising therapeutic strategy.

The benzo[d]oxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry for the design of kinase inhibitors. The 7-amino substituted variant, in particular, offers a versatile platform for the synthesis of potent and selective c-Met inhibitors. The amino group provides a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative benzo[d]oxazol-2(3H)-one derivatives against c-Met kinase and cancer cell lines.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

Compound IDModification on Benzo[d]oxazol-2(3H)-one Scaffoldc-Met IC50 (nM)
13 7-(quinolin-4-yloxy)1

Note: Data extracted from a study on benzo[d]oxazol-2(3H)-one derivatives, where compound 13, a 7-substituted analog, demonstrated high potency.[1]

Table 2: Anti-proliferative Activity against EBC-1 Human Lung Cancer Cell Line

Compound IDModification on Benzo[d]oxazol-2(3H)-one ScaffoldGI50 (nM)
13 7-(quinolin-4-yloxy)5

Note: EBC-1 is a human lung squamous cell carcinoma cell line with c-Met gene amplification.[1]

Mandatory Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds P1 Dimerization & Autophosphorylation cMet_receptor->P1 Grb2_Sos Grb2/Sos P1->Grb2_Sos PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Metastasis Metastasis STAT3->Metastasis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: The c-Met signaling cascade initiated by HGF binding.

Experimental Workflow for c-Met Inhibitor Evaluation

experimental_workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Assay: c-Met Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays: Proliferation (GI50) c-Met Phosphorylation Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Improvement In_Vivo_Studies In Vivo Studies: Efficacy & PK SAR_Analysis->In_Vivo_Studies Promising Compound Lead_Optimization->Biochemical_Assay End End: Candidate Selection In_Vivo_Studies->End

Caption: Workflow for the evaluation of c-Met kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 7-substituted-benzo[d]oxazol-2(3H)-one Derivatives

This protocol is adapted from the synthesis of related benzo[d]oxazol-2(3H)-one derivatives and provides a general framework.[1]

Step 1: Synthesis of this compound

A common route to this scaffold involves the nitration of benzo[d]oxazol-2(3H)-one followed by reduction of the nitro group to an amine.

  • Nitration: To a solution of benzo[d]oxazol-2(3H)-one in concentrated sulfuric acid, add potassium nitrate portion-wise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated 7-nitrobenzo[d]oxazol-2(3H)-one by filtration.

  • Reduction: Dissolve the 7-nitrobenzo[d]oxazol-2(3H)-one in ethanol and add a reducing agent such as tin(II) chloride dihydrate. Reflux the mixture until the reaction is complete. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield this compound.

Step 2: Derivatization of the 7-amino group

The 7-amino group can be derivatized through various reactions, such as nucleophilic aromatic substitution or amide bond formation, to introduce diverse chemical moieties for SAR studies. For example, to introduce a quinoline moiety as in the potent inhibitor mentioned in Table 1:

  • To a solution of this compound in a suitable solvent like DMF, add a base such as potassium carbonate.

  • Add the desired substituted quinoline (e.g., 4-chloroquinoline) to the reaction mixture.

  • Heat the reaction at an elevated temperature (e.g., 80-120°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

  • Purify the final compound by column chromatography.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • TR-FRET peptide substrate (e.g., ULight™-labeled peptide)

  • Europium-labeled anti-phospho-specific antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the c-Met kinase solution (prepared in assay buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for c-Met) in assay buffer.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the Europium-labeled anti-phospho-specific antibody.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of the inhibitors on cancer cells.

Materials:

  • c-Met dependent cancer cell line (e.g., EBC-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL per well). Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

Protocol 4: Cellular c-Met Phosphorylation Assay (Western Blot)

This protocol is for determining the on-target activity of the inhibitors by measuring the phosphorylation status of c-Met in cells.

Materials:

  • c-Met dependent cancer cell line

  • Serum-free cell culture medium

  • HGF (if the cell line is not constitutively active)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate the cells and allow them to adhere.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with HGF for 15-30 minutes (if necessary).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective c-Met kinase inhibitors. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers in this field, facilitating the design, synthesis, and evaluation of novel therapeutic agents targeting the c-Met signaling pathway in cancer. Further optimization of compounds based on this scaffold, including detailed in vivo efficacy and pharmacokinetic studies, will be crucial for advancing these promising inhibitors toward clinical development.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 7-Aminobenzo[d]oxazol-2(3H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. Libraries of compounds based on the 7-aminobenzo[d]oxazol-2(3H)-one core are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of enzymes and cellular pathways implicated in disease. This document provides detailed application notes and protocols for utilizing these libraries in HTS assays, with a focus on identifying inhibitors of protein kinases, a class of enzymes frequently targeted in drug discovery.

While specific HTS data for this compound libraries is not extensively published, the broader class of benzo[d]oxazol-2(3H)-one derivatives has been successfully screened to identify inhibitors of targets such as the c-Met kinase and the chromodomain protein CDYL. The following protocols are based on established HTS methodologies for these and similar targets and can be readily adapted for screening this compound libraries.

Application Note 1: Screening for c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[1][2] Dysregulation of c-Met signaling is implicated in the development and progression of various cancers. The following is a protocol for a biochemical HTS assay to identify inhibitors of c-Met kinase from a this compound library. The assay is based on the quantification of ATP consumption during the kinase reaction using a luminescence-based readout.

Experimental Protocol: c-Met Kinase HTS Assay

Objective: To identify compounds within a this compound library that inhibit the enzymatic activity of c-Met kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence signal compared to a no-enzyme control indicates kinase activity, and the restoration of the signal in the presence of a test compound indicates inhibition.

Materials:

  • c-Met Kinase Assay Kit (e.g., BPS Bioscience, Cat. #79564) or individual components:

    • Recombinant human c-Met enzyme

    • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase assay buffer

  • This compound compound library dissolved in DMSO

  • Kinase-Glo® Max Luminescence Kinase Assay (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Assay Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Compound Dispensing Enzyme Enzyme Addition Compound->Enzyme Substrate Substrate/ATP Mix Enzyme->Substrate Incubation Incubation Substrate->Incubation Detection Detection Reagent Incubation->Detection Read Luminescence Reading Detection->Read Analysis Calculate % Inhibition Read->Analysis Hit_ID Hit Identification Analysis->Hit_ID

Caption: High-throughput screening workflow for c-Met kinase inhibitors.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 1 µL of each compound dilution to the wells of a 384-well assay plate.

    • Include positive controls (e.g., a known c-Met inhibitor) and negative controls (DMSO only).

  • Enzyme Addition:

    • Dilute the recombinant c-Met enzyme to the working concentration (e.g., 2 ng/µL) in kinase assay buffer.

    • Add 5 µL of the diluted enzyme to each well containing the compounds.

    • For "no enzyme" control wells, add 5 µL of kinase assay buffer without the enzyme.

    • Mix gently by tapping the plate.

  • Initiation of Kinase Reaction:

    • Prepare a master mix of the kinase substrate and ATP in kinase assay buffer at 2x the final desired concentration (e.g., 0.4 mg/mL substrate and 20 µM ATP).

    • Add 5 µL of the substrate/ATP master mix to all wells to initiate the reaction.

    • The final reaction volume is 11 µL.

  • Incubation:

    • Seal the plate and incubate at 30°C for 45 minutes.

  • Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 x [1 - (Signalcompound - Signalno enzyme) / (SignalDMSO - Signalno enzyme)]

Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Quantitative Data Summary

The following table provides representative data for a hypothetical screening of a this compound library against c-Met kinase.

Compound IDConcentration (µM)% InhibitionIC50 (µM)
MBO-007-0011085.21.5
MBO-007-0021012.5> 50
MBO-007-0031092.10.8
MBO-007-004105.3> 50
Positive Control198.60.05

Application Note 2: Cellular Assay for Modulators of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial in cell fate determination, and its aberrant activation is a hallmark of many cancers. Benzo[d]oxazol-2(3H)-one derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt pathway. A cell-based reporter assay can be used to screen for compounds that modulate this pathway.

Experimental Protocol: Wnt Signaling Reporter Assay

Objective: To identify compounds in a this compound library that inhibit Wnt signaling in a cellular context.

Principle: A stable cell line expressing a luciferase reporter gene under the control of a TCF/LEF response element is used. Activation of the Wnt pathway leads to the expression of luciferase. Inhibitors of the pathway will reduce the luminescence signal.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter

  • DMEM supplemented with 10% FBS and antibiotics

  • Wnt3a conditioned media or purified Wnt3a protein

  • This compound compound library in DMSO

  • Steady-Glo® Luciferase Assay System (Promega)

  • White, clear-bottom 384-well cell culture plates

  • Luminometer

Signaling Pathway:

Wnt_Pathway cluster_pathway Wnt Signaling Pathway Wnt Wnt3a Fzd Frizzled Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dsh Fzd->Dvl LRP->Dvl GSK3b GSK3β Dvl->GSK3b | bCat β-catenin GSK3b->bCat | APC APC APC->bCat Axin Axin Axin->bCat TCF TCF/LEF bCat->TCF Luc Luciferase Expression TCF->Luc

Caption: Simplified Wnt signaling pathway leading to reporter gene expression.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the TCF/LEF-luciferase reporter cells.

    • Seed the cells into a 384-well plate at a density of 5,000 cells per well in 20 µL of culture medium.

    • Incubate for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Add 100 nL of library compounds (at various concentrations) or DMSO to the wells.

  • Pathway Stimulation:

    • Add 5 µL of Wnt3a conditioned media or purified Wnt3a (to achieve a final concentration that gives ~80% of maximal stimulation) to all wells except for the unstimulated controls.

    • Add 5 µL of control media to the unstimulated wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the Steady-Glo® reagent to room temperature.

    • Add 25 µL of Steady-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

The percentage of inhibition of Wnt signaling is calculated as:

% Inhibition = 100 x [1 - (Signalcompound - Signalunstimulated) / (Signalstimulated - Signalunstimulated)]

Quantitative Data Summary

The following table provides representative data for a hypothetical screening of a this compound library in the Wnt signaling reporter assay.

Compound IDConcentration (µM)% InhibitionIC50 (µM)
MBO-007-0051078.92.1
MBO-007-006106.2> 50
MBO-007-0071088.41.2
MBO-007-0081015.7> 50
Positive Control195.30.08

These protocols and application notes provide a framework for the high-throughput screening of this compound libraries. Researchers should optimize assay conditions, such as enzyme/substrate concentrations and cell seeding densities, to ensure robust and reproducible results. Further characterization of hit compounds through dose-response studies, secondary assays, and selectivity profiling is essential for the identification of promising lead candidates.

References

Application Notes and Protocols: Purification of 7-aminobenzo[d]oxazol-2(3H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 7-aminobenzo[d]oxazol-2(3H)-one using column chromatography. This heterocyclic amine is a valuable building block in medicinal chemistry, and achieving high purity is crucial for subsequent synthetic steps and biological screening. The following guidelines address the common challenges associated with purifying amino compounds on silica gel and offer effective solutions.

Introduction

This compound is a polar aromatic amine. The purification of such compounds by standard silica gel column chromatography can be challenging due to the interaction between the basic amino group and the acidic silanol groups on the silica surface. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[1][2][3] To circumvent these issues, modifications to the stationary phase or the mobile phase are often necessary to achieve efficient and reproducible purification.

This protocol will primarily focus on two effective methods:

  • Standard Silica Gel Chromatography with a Basic Modifier: A common and cost-effective approach.

  • Amine-Functionalized Silica Gel Chromatography: A highly recommended alternative for cleaner separations of basic compounds.[2][4]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆N₂O₂[5]
Molecular Weight150.14 g/mol [5]
XLogP30.5[5]
Appearance(Typically) Off-white to light brown solid-
SolubilitySoluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, DMF, DMSO)-

The relatively low XLogP3 value indicates that this compound is a polar molecule, suggesting that a polar mobile phase will be required for elution from a normal-phase column.

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Post-Processing crude Crude this compound adsorb Adsorb onto Silica Gel (Dry Loading) crude->adsorb Mix with small amount of silica load Load Sample onto Column adsorb->load Transfer to column pack Pack Column with Slurry pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc Monitor purity pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap pure Obtain Pure Product evap->pure

Caption: Workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Standard Silica Gel with Triethylamine Modifier

This method utilizes standard silica gel, with a basic additive in the mobile phase to suppress the unwanted interactions with the stationary phase.[1][6]

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh or 230-400 mesh)[7]

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Et₃N).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase bed.[8]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[8]

  • Loading and Elution:

    • Carefully add the prepared dry-loaded sample onto the sand layer.

    • Begin elution with the initial mobile phase. A gradient elution is recommended for optimal separation.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of the compound by TLC, using the same solvent system (minus the triethylamine for easier visualization if preferred).

    • Combine the fractions containing the pure product.

  • Product Recovery:

    • Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.

Recommended Elution Gradient:

StepHexane (%)Ethyl Acetate (%)Triethylamine (%)VolumePurpose
19820.52 Column VolumesColumn Equilibration
2GradientGradient0.510 Column VolumesElution of non-polar impurities
350 -> 050 -> 1000.510-15 Column VolumesElution of the target compound
401000.52 Column VolumesColumn Wash
Protocol 2: Amine-Functionalized Silica Gel Chromatography

This is a more advanced and often more effective method that uses a stationary phase with a basic surface, eliminating the need for a basic modifier in the mobile phase.[1][2]

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (amine-functionalized silica gel plates are recommended for method development)[4]

Procedure:

The procedure is analogous to Protocol 1, with the following key differences:

  • Stationary Phase: Use amine-functionalized silica gel.

  • Mobile Phase: No triethylamine is required. A simple binary solvent system of hexane and ethyl acetate is typically sufficient.[2]

  • Method Development: It is highly advisable to first develop the separation on amine-functionalized TLC plates to determine the optimal solvent ratio.[6]

Recommended Elution Gradient:

StepHexane (%)Ethyl Acetate (%)VolumePurpose
110002 Column VolumesColumn Equilibration
2GradientGradient10 Column VolumesElution of non-polar impurities
370 -> 3030 -> 7010-15 Column VolumesElution of the target compound
401002 Column VolumesColumn Wash

Troubleshooting

G problem Problem Possible Cause Solution cause1 Compound won't elute (High Rf on TLC) Mobile phase not polar enough Increase polarity of mobile phase (e.g., add more ethyl acetate or methanol) problem:p->cause1:c1 cause2 Poor separation (streaking) Acid-base interaction with silica Add Et3N (0.5-1%) to mobile phase OR switch to amine-functionalized silica problem:p->cause2:c2 cause3 Compound elutes too quickly (Low Rf) Mobile phase too polar Decrease polarity of mobile phase (e.g., use more hexane) problem:p->cause3:c3 cause4 Cracked silica bed Improper packing Repack column carefully using a slurry method problem:p->cause4:c4

Caption: Common troubleshooting steps for amine purification.

Conclusion

The purification of this compound by column chromatography requires careful consideration of the interactions between the analyte and the stationary phase. While standard silica gel can be used effectively with the addition of a basic modifier like triethylamine, the use of amine-functionalized silica gel often provides a more straightforward and efficient separation. The choice of method will depend on the specific impurities present, the scale of the purification, and the resources available. By following the detailed protocols and troubleshooting guides provided, researchers can consistently obtain high-purity this compound for their research and development needs.

References

Scale-Up Synthesis of 7-Aminobenzo[d]oxazol-2(3H)-one for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 7-aminobenzo[d]oxazol-2(3H)-one, a key intermediate for various pharmaceutical candidates. The described synthetic route is designed to be robust and scalable, making it suitable for producing the quantities required for preclinical evaluation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence starting from commercially available 2-aminophenol. The overall strategy involves:

  • Nitration: Regioselective nitration of 2-aminophenol to yield 2-amino-3-nitrophenol.

  • Reduction: Catalytic hydrogenation of the nitro group to afford the key intermediate, 2,3-diaminophenol.

  • Cyclization: Formation of the benzoxazolone ring by reacting 2,3-diaminophenol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).

This pathway is designed for efficiency and scalability, avoiding hazardous reagents where possible and utilizing purification methods amenable to large-scale production.

Experimental Workflow Diagram:

G start Start: 2-Aminophenol nitration Step 1: Nitration start->nitration intermediate1 Intermediate: 2-Amino-3-nitrophenol nitration->intermediate1 reduction Step 2: Reduction intermediate1->reduction intermediate2 Intermediate: 2,3-Diaminophenol reduction->intermediate2 cyclization Step 3: Cyclization intermediate2->cyclization purification Purification cyclization->purification final_product Final Product: this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Data Presentation: Summary of Key Process Parameters

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and expected outcomes.

Table 1: Nitration of 2-Aminophenol

ParameterValue
Starting Material 2-Aminophenol
Reagents Acetic Anhydride, Nitric Acid
Solvent Acetic Acid
Temperature < 35 °C
Reaction Time 2-3 hours
Work-up Hydrolysis with HCl
Typical Yield 60-70%
Purity (crude) >95% (by HPLC)

Table 2: Reduction of 2-Amino-3-nitrophenol

ParameterValue
Starting Material 2-Amino-3-nitrophenol
Reagent Hydrogen gas
Catalyst Palladium on Carbon (Pd/C, 5-10 mol%)
Solvent Ethanol or Methanol
Pressure 1-5 atm
Temperature Room Temperature
Reaction Time 4-6 hours
Work-up Filtration and solvent evaporation
Typical Yield 90-98%
Purity (crude) >98% (by HPLC)

Table 3: Cyclization of 2,3-Diaminophenol

ParameterTriphosgene MethodCarbonyldiimidazole (CDI) Method
Starting Material 2,3-Diaminophenol2,3-Diaminophenol
Reagent Triphosgene1,1'-Carbonyldiimidazole (CDI)
Base Triethylamine (Et3N)Not required
Solvent 1,2-Dichloroethane or THFTetrahydrofuran (THF)
Temperature RefluxRoom Temperature to 40 °C
Reaction Time 12-16 hours2-4 hours
Work-up Aqueous work-up and extractionAqueous work-up and extraction
Typical Yield 75-85%80-90%
Purity (crude) >90% (by HPLC)>95% (by HPLC)

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitrophenol

Materials:

  • 2-Aminophenol

  • Acetic Anhydride

  • Nitric Acid (concentrated)

  • Hydrochloric Acid (concentrated)

  • Acetic Acid (glacial)

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-aminophenol in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while maintaining the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the acetyl-protected intermediate.

  • Slowly add concentrated nitric acid dropwise via the addition funnel, ensuring the reaction temperature does not exceed 35 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into a mixture of ice and water.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the acetyl group.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-nitrophenol as a reddish-brown solid.

Step 2: Synthesis of 2,3-Diaminophenol

Materials:

  • 2-Amino-3-nitrophenol

  • Palladium on Carbon (Pd/C, 5% or 10%)

  • Ethanol or Methanol

  • Hydrogen gas supply

Procedure:

  • To a hydrogenation vessel, add 2-amino-3-nitrophenol and ethanol (or methanol).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional ethanol (or methanol).

  • Concentrate the filtrate under reduced pressure to obtain 2,3-diaminophenol as a solid, which may be used in the next step without further purification.

Step 3: Synthesis of this compound

Method A: Using Triphosgene

Materials:

  • 2,3-Diaminophenol

  • Triphosgene

  • Triethylamine (Et3N)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, dissolve 2,3-diaminophenol in DCE or THF in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Add triethylamine to the solution.

  • In a separate flask, dissolve triphosgene in the same solvent.

  • Slowly add the triphosgene solution to the 2,3-diaminophenol solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature and quench by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method B: Using Carbonyldiimidazole (CDI)

Materials:

  • 2,3-Diaminophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3-diaminophenol in THF in a reaction vessel under a nitrogen atmosphere.

  • Add CDI portion-wise to the solution at room temperature. Gas evolution (CO2) will be observed.

  • Stir the reaction mixture at room temperature or warm to 40 °C for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformations involved in the synthesis.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 2-Aminophenol 2-Aminophenol 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol 2-Aminophenol->2-Amino-3-nitrophenol HNO3, Ac2O, AcOH 2,3-Diaminophenol 2,3-Diaminophenol 2-Amino-3-nitrophenol->2,3-Diaminophenol H2, Pd/C This compound This compound 2,3-Diaminophenol->this compound Triphosgene or CDI

Caption: Chemical reaction pathway for the synthesis.

Application Notes and Protocols: Derivatization of the Amino Group of 7-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 7-amino group of 7-aminobenzo[d]oxazol-2(3H)-one. This scaffold is a key building block in medicinal chemistry, and derivatization of the amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover common and versatile derivatization reactions: acylation, sulfonylation, and reductive amination.

Introduction

This compound is a valuable starting material in the synthesis of a variety of biologically active compounds. The presence of a primary aromatic amino group at the 7-position offers a convenient handle for introducing diverse functionalities. These modifications can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. Derivatives of this compound have been investigated as kinase inhibitors, including c-Met and TNIK inhibitors, for potential use in oncology.

General Experimental Considerations

Materials: this compound can be obtained from commercial suppliers or synthesized according to literature procedures. All other reagents and solvents should be of appropriate grade for organic synthesis and used as received unless otherwise noted.

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles or oil baths, rotary evaporator, and equipment for thin-layer chromatography (TLC), column chromatography, and product characterization (NMR, MS, etc.).

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

Derivatization Protocols

Acylation of the 7-Amino Group

Acylation of the 7-amino group is a straightforward method to introduce a wide range of acyl moieties, forming stable amide bonds. This can be achieved using acyl chlorides or carboxylic acids activated in situ.

Protocol 1.1: Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base.

  • Reaction Scheme:

    acylation cluster_reactants Reactants cluster_products Product A This compound E 7-Acylaminobenzo[d]oxazol-2(3H)-one A->E Reaction B Acyl Chloride (R-COCl) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., DCM, THF) D->E

    Acylation of this compound.
  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a base such as triethylamine (1.2-1.5 eq) or pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1-1.3 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 7-acylaminobenzo[d]oxazol-2(3H)-one.

Table 1: Representative Yields for Acylation of this compound

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Acetyl chlorideTriethylamineDCM285-95
Benzoyl chloridePyridineTHF480-90
4-Methoxybenzoyl chlorideTriethylamineDCM382-92
Cyclopropanecarbonyl chlorideTriethylamineTHF475-85

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Sulfonylation of the 7-Amino Group

Sulfonylation introduces a sulfonyl group, forming a sulfonamide linkage. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Protocol 2.1: Sulfonylation using Sulfonyl Chlorides

This protocol outlines the reaction of this compound with a sulfonyl chloride in the presence of a base.

  • Reaction Workflow:

    sulfonylation_workflow start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add sulfonyl chloride dropwise cool->add_sulfonyl_chloride react Stir at room temperature add_sulfonyl_chloride->react workup Aqueous workup react->workup purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end

    Sulfonylation experimental workflow.
  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and pyridine (0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add the desired sulfonyl chloride (1.1-1.3 eq) portion-wise or dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and, if necessary, acidify with 1N HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Alternatively, for non-precipitating products, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1N HCl, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure 7-sulfonylaminobenzo[d]oxazol-2(3H)-one.

Table 2: Representative Yields for Sulfonylation of this compound

Sulfonyl ChlorideBaseSolventReaction Time (h)Yield (%)
Methanesulfonyl chloridePyridineDCM470-80
Benzenesulfonyl chloridePyridinePyridine665-75
p-Toluenesulfonyl chloridePyridineDCM572-82
4-Fluorobenzenesulfonyl chloridePyridineTHF668-78

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

N-Alkylation of the 7-Amino Group via Reductive Amination

Reductive amination is a powerful method for the N-alkylation of amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Protocol 3.1: Reductive Amination with Aldehydes

This protocol provides a general method for the mono-alkylation of the 7-amino group.

  • Logical Relationship Diagram:

    reductive_amination amine This compound product 7-Alkylaminobenzo[d]oxazol-2(3H)-one amine->product + aldehyde Aldehyde (R-CHO) aldehyde->product + reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product in the presence of solvent Solvent (e.g., DCE, THF) solvent->product in

    Components of the reductive amination reaction.
  • Procedure:

    • To a suspension of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF (0.1-0.5 M), add the desired aldehyde (1.0-1.2 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired 7-alkylaminobenzo[d]oxazol-2(3H)-one.

Table 3: Representative Yields for Reductive Amination of this compound

AldehydeReducing AgentSolventReaction Time (h)Yield (%)
Formaldehyde (as paraformaldehyde)NaBH(OAc)₃DCE460-70
AcetaldehydeNaBH(OAc)₃THF655-65
BenzaldehydeNaBH(OAc)₃DCE865-75
CyclohexanecarboxaldehydeNaBH(OAc)₃THF1250-60

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The protocols described in these application notes provide robust and versatile methods for the derivatization of the 7-amino group of this compound. These reactions allow for the synthesis of a diverse library of compounds for evaluation in drug discovery programs. The choice of reaction and specific reagents will depend on the desired final product and the overall synthetic strategy. Proper optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Application Notes and Protocols: 7-Aminobenzo[d]oxazol-2(3H)-one in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminobenzo[d]oxazol-2(3H)-one and its derivatives have emerged as a promising scaffold in the development of novel anti-cancer agents. This heterocyclic structure serves as a versatile building block for the synthesis of compounds that target various key signaling pathways implicated in tumorigenesis and cancer progression. Notably, derivatives of this compound have shown potent inhibitory activity against protein kinases such as Traf2- and Nck-interacting kinase (TNIK) and c-Met, which are crucial regulators of cell proliferation, survival, and migration. The inhibition of these pathways, particularly the Wnt/β-catenin signaling cascade, underscores the therapeutic potential of this compound-based compounds in various cancers, including colorectal, pancreatic, and lung cancer.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from this compound, with a focus on their role as kinase inhibitors.

Data Presentation: In Vitro Anti-Cancer Activity

The following tables summarize the in vitro anti-cancer activity of various benzo[d]oxazol-2(3H)-one derivatives from multiple studies, highlighting their potency against different cancer cell lines and kinase targets.

Table 1: Cytotoxicity of Benzo[d]oxazol-2(3H)-one Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
6b Panc-1Human Pancreatic Adenocarcinoma-[1]
6l Panc-1Human Pancreatic AdenocarcinomaPotent[1]
6n Panc-1Human Pancreatic AdenocarcinomaPotent[1]
6x H-460Human Non-small Cell Lung CarcinomaEffective[1]
8g HCT-116Human Colorectal Carcinoma-[1]
13 EBC-1Human Lung Squamous Cell Carcinoma0.005[2]
Compound 1 MCF-7Human Breast Adenocarcinoma>100
Compound 2 MCF-7Human Breast Adenocarcinoma~50
2a --GI50: 37.7[3]
3b --GI50: 19.1[3]
8a --GI50: 20.0[3]
8d --GI50: 15.8[3]

Table 2: Kinase Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives

Compound IDKinase TargetIC50 (µM)Reference
8g TNIK0.050[1]
13 c-Met0.001[2]

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and TNIK Inhibition

Derivatives of this compound have been shown to inhibit TNIK, a serine-threonine kinase that plays a critical role in the canonical Wnt/β-catenin signaling pathway. TNIK interacts with T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes, which are involved in cell proliferation and survival. Inhibition of TNIK by these compounds leads to the suppression of aberrant Wnt signaling, a key driver in many cancers, particularly colorectal cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates TNIK TNIK TCF4 TCF4 TNIK->TCF4 co-activates Benzoxazolone This compound Derivative Benzoxazolone->TNIK inhibits beta_catenin_n->TCF4 Wnt_target_genes Wnt Target Genes (Proliferation, Survival) TCF4->Wnt_target_genes activates

Caption: Wnt/β-catenin signaling and TNIK inhibition.

c-Met Signaling Pathway Inhibition

Certain derivatives of benzo[d]oxazol-2(3H)-one act as potent inhibitors of the c-Met receptor tyrosine kinase. Aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), is implicated in a wide range of human cancers and promotes tumor growth, invasion, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzoxazolone Benzo[d]oxazol-2(3H)-one Derivative Benzoxazolone->cMet inhibits

Caption: c-Met signaling pathway and its inhibition.

General Experimental Workflow for Anti-Cancer Agent Evaluation

The evaluation of a novel anti-cancer agent derived from this compound typically follows a multi-step process, from synthesis to in vitro and in vivo testing.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start 7-Aminobenzo[d]oxazol- 2(3H)-one Intermediate Intermediate Derivatives Start->Intermediate Final Final Compound Intermediate->Final Cytotoxicity Cytotoxicity Assay (e.g., MTT) Final->Cytotoxicity Kinase Kinase Inhibition Assay (e.g., TNIK, c-Met) Cytotoxicity->Kinase Western Western Blot (Signaling Pathway Analysis) Kinase->Western Xenograft Xenograft Animal Models Western->Xenograft

Caption: Workflow for anti-cancer drug development.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, which can be adapted based on the desired final compound.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, Panc-1, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized benzo[d]oxazol-2(3H)-one derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Protocol 3: In Vitro TNIK Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the IC50 of a compound against TNIK using a luminescence-based assay.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Dilute the TNIK enzyme and the substrate (MBP) in Kinase Assay Buffer to the desired working concentrations.

  • Add 2 µL of the TNIK enzyme solution and 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Western Blot Analysis for TNIK and β-catenin

This protocol is for analyzing the protein levels of TNIK and β-catenin in cancer cells after treatment with a benzo[d]oxazol-2(3H)-one derivative.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TNIK, anti-β-catenin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against TNIK and β-catenin (typically at a 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative changes in TNIK and β-catenin protein levels.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 7-Aminobenzo[d]oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminobenzo[d]oxazol-2(3H)-one derivatives, part of the broader class of nitrobenzoxadiazole (NBD) fluorophores, are versatile reagents for the fluorescent labeling of biomolecules. These compounds are typically non-fluorescent on their own but become highly fluorescent upon reaction with primary and secondary amines, as well as thiol groups. This "turn-on" fluorescence, coupled with their relatively small size and sensitivity to the local environment, makes them powerful tools for studying the structure, function, and dynamics of proteins, nucleic acids, and other biomolecules.

The core structure, 7-amino-4-nitrobenzo[d]oxazol-2(3H)-one, and its reactive analogues like 4-chloro-7-nitrobenzo[d]oxazol-2(3H)-one (NBD-Cl) and 4-fluoro-7-nitrobenzo[d]oxazol-2(3H)-one (NBD-F), react with nucleophilic groups on biomolecules through a nucleophilic aromatic substitution. The resulting NBD-adducts exhibit strong fluorescence in the visible spectrum, with excitation and emission maxima sensitive to the polarity of the surrounding environment. This solvatochromic property can provide valuable insights into conformational changes and binding events.

These application notes provide an overview of the properties of these dyes, detailed protocols for labeling proteins and nucleic acids, and examples of their application in studying cellular signaling pathways.

Data Presentation

Photophysical Properties of this compound Labeled Biomolecules

The following table summarizes the key photophysical properties of biomolecules labeled with NBD derivatives. The exact values can vary depending on the specific derivative, the conjugation site on the biomolecule, and the solvent environment.

PropertyLabeled ProteinsLabeled Nucleic AcidsReference(s)
Excitation Maximum (λex) ~465 - 485 nm~465 nm[1][2]
Emission Maximum (λem) ~515 - 540 nm~515 nm[1][2]
Quantum Yield (Φ) 0.008 (in water) - 0.3 (in organic solvents)Generally low, influenced by base stacking[1]
Molar Extinction Coefficient (ε) ~22,000 M⁻¹cm⁻¹ (for NBD-PE)Not widely reported[3]
Stokes Shift ~50 - 75 nm~50 nm
Labeling Reaction Parameters

This table provides a summary of typical reaction conditions for labeling biomolecules with NBD-Cl or NBD-F.

ParameterProtein Labeling (Amines/Thiols)Nucleic Acid Labeling (Amine-Modified)Reference(s)
Reactive NBD Derivative NBD-Cl, NBD-FNBD-Cl, NBD-F (as NHS-ester)[4][5]
pH 8.0 - 9.5 (for amines), 7.0 - 8.0 (for thiols)8.5 - 9.0[4]
Buffer Sodium Bicarbonate, Sodium BorateSodium Borate, Sodium Carbonate[4]
Dye:Biomolecule Ratio 10:1 to 20:1 (molar excess of dye)Varies depending on the number of amine modifications[6]
Reaction Time 1 - 4 hours at room temperature2 - 12 hours at room temperature[4]
Reaction Temperature Room Temperature (~25°C)Room Temperature (~25°C)[4]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins with NBD-Cl

This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in proteins.

Materials:

  • Protein of interest (2-10 mg/mL in a suitable buffer)

  • NBD-Cl (4-Chloro-7-nitrobenzo[d]oxazol-2(3H)-one)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Prepare NBD-Cl Stock Solution: Immediately before use, dissolve NBD-Cl in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. While gently stirring, slowly add the NBD-Cl stock solution to the protein solution. A 10- to 20-fold molar excess of NBD-Cl to protein is a good starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification: a. Stop the reaction by adding a quenching reagent like 1.5 M hydroxylamine (pH 8.5) or proceed directly to purification. b. Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the NBD dye (~470 nm, A₄₇₀). b. The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₇₀ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A₄₇₀ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm. c. The DOL is calculated as: DOL = A₄₇₀ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the NBD dye at its absorbance maximum.

  • Storage: Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Fluorescent Labeling of Amine-Modified Nucleic Acids

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified DNA or RNA oligonucleotide

  • NBD-Cl or NBD-F, preferably as an N-hydroxysuccinimide (NHS) ester for higher efficiency with amines.

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Borate, pH 8.5

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a suitable concentration (e.g., 100 µM).

  • Prepare NBD-NHS Ester Stock Solution: Immediately before use, dissolve the NBD-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the NBD-NHS ester stock solution to the oligonucleotide solution. b. Vortex the mixture and incubate for 2-4 hours at room temperature in the dark. For less reactive dyes or modifications, the incubation can be extended overnight.

  • Purification by Ethanol Precipitation: a. Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture. b. Add 3 volumes of cold 100% ethanol and mix well. c. Incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide. d. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. e. Carefully remove the supernatant. f. Wash the pellet with 70% ethanol and centrifuge again. g. Air-dry the pellet and resuspend in a desired volume of nuclease-free water or TE buffer.

  • Quantification: a. Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for nucleic acid concentration) and at the absorbance maximum of the NBD dye (~470 nm). b. The concentration and labeling efficiency can be determined using spectrophotometry, similar to the protein labeling protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (2-10 mg/mL in Labeling Buffer) reaction Mix Protein and NBD-Cl (10-20x molar excess of dye) prep_protein->reaction prep_dye Prepare NBD-Cl Stock (10 mg/mL in DMSO) prep_dye->reaction incubation Incubate 1-2h at RT (in the dark) reaction->incubation purify Purify by Size-Exclusion Chromatography incubation->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze storage Store Labeled Protein (4°C or -20°C, protected from light) analyze->storage

Caption: Experimental workflow for fluorescently labeling proteins with NBD-Cl.

Caption: Reaction mechanism of NBD-Cl with a primary amine on a biomolecule.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein GPCR->G_protein 2. Activation PLC PLC G_protein->PLC 3. Activation PIP2 PIP₂ PLC->PIP2 4. Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC 5. Activation NBD_Peptide NBD-labeled Substrate Peptide PKC->NBD_Peptide 6. Phosphorylation Phospho_NBD_Peptide Phosphorylated NBD-Peptide (Fluorescence Change) NBD_Peptide->Phospho_NBD_Peptide Ligand Ligand Ligand->GPCR 1. Binding

References

Troubleshooting & Optimization

Troubleshooting low yield in 7-aminobenzo[d]oxazol-2(3H)-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-aminobenzo[d]oxazol-2(3H)-one

Welcome to the technical support hub for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently encountered challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My synthesis is resulting in a very low or no yield. What are the first steps I should take to troubleshoot this?

A1: A low yield is a common issue that can often be resolved by systematically evaluating several key areas of your experiment.[1] First, verify the purity of your starting materials, as impurities can significantly interfere with the reaction.[2] Next, critically assess the reaction conditions, ensuring that the temperature, reaction time, and solvent are optimal for the specific synthetic route you are using.[1] It is also crucial to consider the possibility of competing side reactions that might be consuming your starting materials or the formation of an unstable product that degrades during the reaction or work-up.[1] Finally, inefficient purification can lead to significant product loss.[1]

Q2: I am using the common method involving a 2-aminophenol derivative and a carbonylating agent like urea, but the yield is poor. What specific conditions should I optimize?

A2: This is a frequently used and effective method, but its success is highly dependent on the reaction conditions.

  • Temperature: The condensation reaction often requires high temperatures, typically in a melt phase between 130-160°C.[3] Insufficient heat will result in an incomplete reaction, while excessively high temperatures can cause decomposition of your starting materials and product.[3]

  • Reagent Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the carbonylating agent (e.g., 1.5 to 3 equivalents of urea) can help drive the reaction to completion.[3] However, a large excess should be avoided as it can promote the formation of side products.[3]

  • Reaction Time: It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[3] The reaction should be allowed to proceed until the starting material is fully consumed. A premature work-up is a common cause of low yields.[3]

Q3: My TLC analysis shows multiple spots, including a significant amount of unreacted starting material, even after the recommended reaction time. What should I do?

A3: The presence of starting materials on your TLC plate after the expected reaction duration points to an incomplete reaction.[1] Consider the following actions:

  • Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis until the starting material spot disappears.[1]

  • Increase Temperature: If extending the time does not work, the reaction may require more energy to overcome its activation barrier.[2] Incrementally increase the temperature while carefully monitoring for any signs of product degradation.[2]

  • Check Catalyst Activity: If your synthesis involves a catalyst, ensure it is active and has been stored correctly, as some are sensitive to air and moisture.[1] A modest increase in catalyst loading may also improve the conversion rate.[1]

Q4: I suspect side products are forming and reducing my yield. What are common side products and how can they be minimized?

A4: Side product formation is a primary cause of low yields.[1] The nature of these byproducts depends on your specific reactants and conditions. In syntheses involving urea, a large excess can lead to the formation of biuret.[3] Under certain conditions, starting materials or intermediates can also polymerize.[1] To minimize these unwanted reactions:

  • Optimize Reaction Conditions: Maintain precise control over temperature, reaction time, and reactant stoichiometry.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1]

Q5: I believe I am losing a significant amount of product during purification. What are some effective purification strategies?

A5: Product loss during purification is a frequent challenge.[1] For this compound and related benzoxazolones, the following methods are generally effective:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities and side products.[1] The choice of the solvent system (eluent) is critical for achieving good separation and should be determined beforehand using TLC.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can be an excellent method to obtain highly pure material. The appropriate solvent must be determined experimentally to ensure high recovery.

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key parameters, common issues, and recommended actions.

Table 1: Key Parameters for Synthesis Optimization

ParameterObservation / ProblemRecommended ActionExpected Outcome
Starting Material Purity TLC or NMR of starting materials shows impurities.[2]Purify starting materials before the reaction (e.g., by recrystallization or distillation).[2]Increased reaction efficiency and yield; reduced side products.
Temperature Reaction is sluggish or does not proceed to completion.[2]Incrementally increase the reaction temperature while monitoring by TLC.[2]Faster reaction rate and improved conversion.
Temperature Product degradation is observed (e.g., charring, dark coloration).[3]Lower the reaction temperature or reduce reaction time.[3]Minimized product decomposition and improved isolated yield.
Reagent Stoichiometry Incomplete conversion of the limiting reagent.[3]Use a slight excess (1.5-3 eq.) of the other reactant (e.g., urea) to drive the reaction.[3]Drive the equilibrium towards the product, increasing yield.
Reaction Time Starting material is still present after the initial reaction period.[1]Continue the reaction and monitor progress with TLC until the starting material is consumed.[1]Complete conversion of starting material to product.

Experimental Protocols

General Protocol for Synthesis via Urea Condensation

This protocol describes a general method for the synthesis of a benzoxazol-2(3H)-one derivative from a corresponding 2-aminophenol.

  • Reagent Preparation: Ensure the 2-aminophenol derivative is pure and dry.[2]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the 2-aminophenol derivative (1 equivalent) and urea (2-3 equivalents).[3]

  • Heating: Heat the reaction mixture in an oil bath to the target temperature (typically 130-160°C).[3] The mixture will melt and stirring should commence.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, dissolving them in a suitable solvent (e.g., ethanol or ethyl acetate), and analyzing by TLC. Spot the aliquot alongside the starting material as a reference.[2]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The solidified crude product can then be dissolved in a suitable solvent for purification.

  • Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.[1]

Visualizations

Diagram 1: General Synthetic Pathway

G sub 2-Aminophenol Derivative invis_node sub->invis_node urea Urea (Carbonyl Source) urea->invis_node product Benzoxazol-2(3H)-one Derivative invis_node->product Heat (130-160 °C) Melt Phase

Caption: Reaction scheme for benzoxazol-2(3H)-one synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (e.g., TLC) start->check_tlc decision What is the main issue? check_tlc->decision incomplete Incomplete Reaction (Starting Material Remains) decision->incomplete Starting Material side_products Multiple Spots (Side Products) decision->side_products Impurities purification_loss Low Recovery After Purification decision->purification_loss Poor Recovery action_incomplete 1. Extend Reaction Time 2. Increase Temperature 3. Check Stoichiometry incomplete->action_incomplete action_side 1. Lower Temperature 2. Verify Reagent Purity 3. Adjust Stoichiometry side_products->action_side action_purify 1. Optimize Chromatography (Solvent System) 2. Re-evaluate Recrystallization Solvent purification_loss->action_purify

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Benzoxazolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzoxazolones. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield of Benzoxazolone

Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in benzoxazolone synthesis and can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner can significantly interfere with the reaction.[1][2] It is recommended to use high-purity reagents. If necessary, purify your starting materials by recrystallization or distillation.[2] 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and lower yields.[2]

  • Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[1]

  • Inadequate Temperature: Many benzoxazolone syntheses require specific temperature ranges. For instance, the condensation of 2-aminophenol and urea often requires high temperatures (130-160°C) in a melt phase.[3] Insufficient heat will lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material and the product.[3]

  • Suboptimal Reagent Ratio: While a stoichiometric amount of reagents is theoretically sufficient, in practice, a slight excess of one reactant (e.g., 1.5 to 3 equivalents of urea) is often used to drive the reaction to completion.[3] However, a large excess can promote the formation of side products.[3]

  • Catalyst Activity: If you are using a catalyst, ensure it is active.[1] Some catalysts may require activation or are sensitive to air and moisture.[1] The amount of catalyst can also be critical; sometimes, a small increase in catalyst loading can significantly improve conversion.[1]

  • Presence of Moisture: The reagents and solvent should be dry, as water can interfere with the reaction, especially if you are using moisture-sensitive catalysts or reagents.[4]

Issue 2: Incomplete Reaction

Q2: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do?

A2: The presence of starting materials on your TLC plate after the recommended reaction time indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.[1]

  • Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.[2] Consider incrementally increasing the temperature while closely monitoring the reaction's progress.[2] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[2]

  • Check Catalyst Activity: A deactivated catalyst could be the cause.[2] This is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst might help restart the reaction.[2]

  • Re-evaluate Stoichiometry: Verify that the molar ratios of your reactants are correct.[1] Using a slight excess of one reactant can sometimes help drive the reaction to completion.[2]

Issue 3: Side Product Formation

Q3: I suspect side products are forming in my reaction, leading to a lower yield and difficult purification. What are the common side products and how can I minimize them?

A3: Side product formation is a common cause of low yields.[1] The nature of the side products depends on the specific synthetic route.

  • Common Side Products:

    • Biuret Formation: In urea-based syntheses, a large excess of urea can promote the formation of side products like biuret.[3]

    • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]

    • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazolone ring can occur.[1]

  • Minimizing Side Products:

    • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]

    • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2]

    • Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[1]

Issue 4: Purification Difficulties

Q4: My product seems to be lost during purification, or it is difficult to separate from impurities. What are some effective purification strategies?

A4: Purification can be a significant source of product loss. Here are some tips for efficient purification of benzoxazolones:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is crucial. Sometimes washing the crude product with a cold solvent can remove soluble impurities.

  • Column Chromatography: This is a very effective method for purifying benzoxazolones, especially for mixtures that are difficult to separate by crystallization.[5] The choice of the solvent system (eluent) is critical for good separation.[5] A common system is a gradient of ethyl acetate in hexane.[5]

  • Acid-Base Extraction: Since benzoxazolones have a weakly acidic N-H proton, you can sometimes use acid-base extraction to separate them from non-acidic impurities.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Tf₂O-Promoted Synthesis of 2-Substituted Benzoxazoles
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
12-F-PyrDCE80575
22-F-PyrToluene80568
32-F-PyrMeCN80572
42-F-PyrDCM80585
52-F-PyrDCM50586
62-F-PyrDCMrt592
72-F-PyrDCMrt191
82-F-PyrDCMrt0.582

Adapted from a study on the synthesis of 2-substituted benzoxazoles. The data shows the effect of solvent, temperature, and reaction time on the product yield.[6]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylbenzoxazole

This protocol describes a common method for synthesizing a substituted benzoxazole derivative.

  • Reaction Setup: A mixture of 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and the catalyst (e.g., LAIL@MNP, 4.0 mg) is prepared.[7]

  • Reaction Execution: The mixture is sonicated at 70 °C for 30 minutes.[7] The progress of the reaction is monitored by GC-MS.[7]

  • Workup: After the reaction is complete, ethyl acetate (15 mL) is added to the reaction mixture.[7] If a magnetic catalyst is used, it can be recovered using an external magnet.[7]

  • Purification: The organic layer is dried with magnesium sulfate, and the solvent is removed under a vacuum to yield the crude product.[7] The crude product can be further purified by column chromatography if necessary.

Synthesis of C(6)-Substituted Benzoxazolone Carboxamides

This protocol involves a multi-step synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): To a solution of the appropriate 4-fluoronitrobenzene (1.0 equiv.) in MeCN, add the appropriate amine (2.0 equiv.) and DIPEA (2.0 equiv.).[8] The reaction mixture is refluxed until the starting material disappears, as monitored by UPLC/MS analysis.[8] After evaporation of the solvent, the crude product is purified by flash column chromatography.[8]

  • Hydrogenation and Cyclization: The product from the previous step undergoes hydrogenation (e.g., using 10% Pd/C and cyclohexene in MeOH at reflux) followed by intramolecular cyclization in the presence of a carbonylating agent like CDI in MeCN at room temperature.[8]

  • Carboxamide Synthesis: To a stirred solution of the appropriate benzoxazolone (1.0 equiv.) and DMAP (1.1 equiv.) in dry MeCN, add the appropriate isocyanate (1.1–3.0 equiv.).[8] The reaction mixture is stirred at room temperature for 30 minutes under a nitrogen atmosphere.[8] After evaporation of the solvent, the crude product is purified by column chromatography.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (e.g., 2-Aminophenol, Carbonyl Source) reaction Reaction Mixture (Solvent, Temperature, Time) start->reaction reagents Reagents & Catalyst reagents->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the synthesis of substituted benzoxazolones.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials (Recrystallization/Distillation) check_purity->impure Impure check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK temp Temperature Optimal? check_conditions->temp time Reaction Time Sufficient? temp->time Yes adjust_temp Optimize Temperature (Increase/Decrease) temp->adjust_temp No catalyst Catalyst Active? time->catalyst Yes extend_time Extend Reaction Time & Monitor time->extend_time No replace_catalyst Use Fresh Catalyst or Increase Loading catalyst->replace_catalyst No final_check Re-evaluate Purification catalyst->final_check Yes purification_loss Optimize Purification Method (e.g., different solvent system) final_check->purification_loss

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.

reaction_pathway aminophenol 2-Aminophenol Derivative intermediate Intermediate aminophenol->intermediate + Catalyst/Heat carbonyl_source Carbonyl Source (e.g., Urea, Phosgene equivalent) carbonyl_source->intermediate benzoxazolone Substituted Benzoxazolone intermediate->benzoxazolone Intramolecular Cyclization

Caption: A simplified reaction pathway for the synthesis of substituted benzoxazolones.

References

Technical Support Center: Purifying 7-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of 7-aminobenzo[d]oxazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound typically involves the reduction of a nitro aromatic precursor. During this process, several impurities can form. The most common include:

  • Unreacted Starting Material: Incomplete reduction can leave traces of the nitro-substituted benzoxazolone.

  • Hydroxylamine Intermediates: Partial reduction of the nitro group can result in the formation of the corresponding hydroxylamine derivative.[1]

  • Azo Compounds: Over-reduction or side reactions can lead to the formation of azo-coupled byproducts, especially when using metal hydrides.[1]

  • Other Reduction Byproducts: Depending on the reducing agent and reaction conditions, other side products may also be present.

Q2: What is a general approach to purifying crude this compound?

A2: A general workflow for the purification of this compound involves an initial workup to remove bulk impurities, followed by a primary purification technique such as recrystallization or column chromatography. The purity of the resulting material should then be assessed using an analytical technique like HPLC.

PurificationWorkflow A Crude Product B Aqueous Workup A->B Remove inorganic salts & water-soluble impurities C Primary Purification B->C D Recrystallization C->D High initial purity E Column Chromatography C->E Complex mixture F Purity Analysis D->F E->F G Pure this compound F->G Purity > 98%

Figure 1. General purification workflow for this compound.

Troubleshooting Guides

Recrystallization

Q3: My compound will not dissolve in common recrystallization solvents. What should I do?

A3: Due to the polar amino group and the heterocyclic core, this compound may have limited solubility in common non-polar organic solvents. Here are some strategies to overcome this:

  • Utilize Polar Protic Solvents: Try solvents like ethanol, methanol, or isopropanol. Heating may be required to achieve dissolution.

  • Solvent Mixtures: A mixture of solvents can be effective. For example, you can dissolve the compound in a good solvent (e.g., methanol or DMF) at an elevated temperature and then slowly add a poor solvent (e.g., water or diethyl ether) until the solution becomes turbid. Then, allow it to cool slowly.

  • Acidified Solvents: The basic amino group allows for the formation of a salt. Dissolving the crude material in a dilute acidic solution (e.g., aqueous HCl or acetic acid) can increase its solubility.[2][3] The free base can then be precipitated by carefully neutralizing the solution with a base.

Q4: I am getting poor recovery after recrystallization. How can I improve the yield?

A4: Poor recovery can be due to several factors. Consider the following troubleshooting steps:

  • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess will keep more of your product in solution upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes premature precipitation of impurities.

  • Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. If the compound is too soluble at low temperatures, you will have significant losses. You may need to screen different solvents or solvent mixtures.

Solvent SystemSuitability for Polar Aromatic Amines
Ethanol/WaterOften a good choice, allowing for tunable polarity.
Methanol/DichloromethaneCan be effective for moderately polar compounds.
Acetic Acid/WaterThe acidic nature can enhance the solubility of the amine.[2]
Dimethylformamide (DMF)/WaterDMF is a powerful solvent for polar compounds; water acts as the anti-solvent.

Table 1. Potential Recrystallization Solvent Systems.

Column Chromatography

Q5: My compound streaks on the silica gel column. How can I improve the separation?

A5: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can interact strongly with the basic amino group.[4] Here are some solutions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.[4]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[4]

  • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography on a C18 column can be a good alternative.

ChromatographyTroubleshooting A Problem: Streaking on Silica Gel B Solution 1: Modify Mobile Phase A->B C Solution 2: Change Stationary Phase A->C D Solution 3: Use Reverse-Phase A->D E Add Triethylamine (0.1-1%) to Eluent B->E F Use Alumina or Amine-Functionalized Silica C->F G Use C18 Column with Aqueous/Organic Mobile Phase D->G

Figure 2. Troubleshooting streaking in column chromatography.

Q6: What is a good starting mobile phase for flash chromatography of this compound on silica gel?

A6: For polar aromatic compounds, a good starting point is a mixture of a non-polar and a polar solvent.[5] Given the polarity of this compound, you will likely need a relatively polar mobile phase.

Mobile Phase SystemStarting Gradient/Ratio (v/v)Notes
Ethyl Acetate / Hexanes50-100% Ethyl AcetateA standard system for moderately polar compounds.[5]
Dichloromethane / Methanol1-10% MethanolA more polar system suitable for highly polar compounds.[5]
Dichloromethane / Methanol / NH4OH95:5:0.5 to 90:10:1The ammonia helps to prevent streaking of the amine on the silica gel.

Table 2. Suggested Starting Mobile Phases for Flash Chromatography.

Purity Analysis

Q7: How can I assess the purity of my final product?

A7: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound. A reverse-phase method is generally suitable for this type of molecule.

Experimental Protocol: HPLC Purity Assessment (Starting Method)

This is a general starting method and may require optimization for your specific instrument and sample.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or a mixture of the mobile phases. Filter through a 0.45 µm syringe filter before injection.

ParameterRecommended Starting Condition
Stationary Phase C18-bonded silica
Mobile Phase Acetonitrile/Water with an acidic modifier (e.g., formic or acetic acid)
Detection UV-Vis (scan for optimal wavelength, ~254-280 nm is a good start)
Flow Rate 0.8 - 1.2 mL/min for a standard 4.6 mm ID column
Column Temperature 25 - 40 °C

Table 3. Key Parameters for HPLC Method Development.

References

Technical Support Center: Overcoming Poor Solubility of 7-aminobenzo[d]oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 7-aminobenzo[d]oxazol-2(3H)-one derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such poor aqueous solubility?

A1: this compound derivatives are often characterized by a rigid, planar ring structure and a combination of lipophilic and hydrophilic fragments.[1] This chemical structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to surround and dissolve the individual molecules. Many kinase inhibitors, a class to which some benzoxazolone derivatives belong, are lipophilic and exhibit low aqueous solubility.[2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution. The final concentration of DMSO in your assay is a critical factor; while it should be kept low (typically <1%) to avoid cellular toxicity, this low concentration may not be sufficient to maintain the solubility of highly insoluble compounds.[2]

Q3: How does the pH of the assay medium affect the solubility of my this compound derivative?

A3: The solubility of these derivatives can be highly pH-dependent. The 7-amino group is basic and can be protonated at acidic pH. When this group is protonated (ionized), it generally increases the molecule's interaction with water, thereby enhancing its solubility. Conversely, at a pH above its pKa, the amino group will be in its less soluble, unionized form.[2][3] Therefore, adjusting the pH of your buffer system may be a viable strategy to improve solubility.

Q4: What are some alternative solvents to DMSO for preparing stock solutions?

A4: While DMSO is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds, other organic solvents can be considered depending on the specific derivative and the experimental system. These may include ethanol, N,N-dimethylformamide (DMF), or dimethylacetamide (DMA). However, it is crucial to assess the tolerance of your biological system to these solvents, as they can be more toxic than DMSO. For some applications, co-solvent systems or specialized formulations may be necessary from the outset.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Stock Solution

Symptoms:

  • A visible precipitate or cloudiness forms immediately upon adding the DMSO stock solution to the aqueous assay medium.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the assay medium exceeds its aqueous solubility limit.1. Decrease the final working concentration. 2. Determine the kinetic solubility of your compound under your specific assay conditions (medium, temperature, final DMSO concentration) to establish the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation.1. Perform serial dilutions. First, create an intermediate dilution of your stock solution in your assay medium. 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) assay medium for dilutions.
High Final DMSO Concentration While counterintuitive, in some cases, a slightly higher (but still tolerated by the cells) final DMSO concentration might be necessary to maintain solubility.Determine the maximum tolerable DMSO concentration for your cell line (typically up to 0.5%) by running a vehicle control. If necessary, slightly increase the final DMSO concentration within this tolerated range.
Issue 2: Delayed Precipitation in the Incubator

Symptoms:

  • The compound solution is clear immediately after preparation but a precipitate or crystals form after several hours or days in the incubator.

  • A decrease in the compound's apparent activity over time.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Metastable Supersaturated Solution The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to crystallization over time.1. Lower the final concentration to below the thermodynamic solubility limit. 2. Incorporate solubilizing excipients such as cyclodextrins to form stable inclusion complexes.
pH Shift in Culture Medium Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.1. Monitor the pH of your culture medium. 2. Change the medium more frequently to maintain a stable pH. 3. Consider using a more strongly buffered medium if compatible with your cells.
Compound Instability The compound may be degrading over time, and the degradation products may be less soluble.1. Assess the chemical stability of your compound under assay conditions. 2. Prepare fresh compound solutions for each experiment or at shorter intervals.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • This compound derivative

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate reader with UV detection capabilities

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer (e.g., 98 µL), resulting in a final DMSO concentration of 2%.

  • Mix the plate thoroughly and let it equilibrate at room temperature for a specified time (e.g., 1-2 hours).

  • Measure the absorbance of each well at a wavelength where the compound has maximum absorbance.

  • Identify the highest concentration at which no precipitate is observed visually and where the absorbance reading is still on the linear part of a standard curve. This is the kinetic solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a complex of a poorly soluble compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Add the powdered this compound derivative to the HP-β-CD solution in a molar ratio that needs to be optimized (e.g., 1:1 or 1:2).

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture for 15-30 minutes to facilitate complex formation.

  • Visually inspect the solution for any undissolved compound. If the solution is not clear, it can be filtered to remove excess, uncomplexed compound.

  • The resulting clear solution contains the water-soluble inclusion complex.

Quantitative Data Summary

The following tables provide illustrative data on how different formulation strategies can enhance the solubility of a hypothetical poorly soluble this compound derivative ("Compound X").

Table 1: Solubility of Compound X in Different Solvents

SolventSolubility (µg/mL)
Water (pH 7.4)< 1
Ethanol50
DMSO> 10,000
PEG400250

Table 2: Effect of pH on the Aqueous Solubility of Compound X

pHAqueous Solubility (µg/mL)
5.015
6.05
7.4< 1
8.0< 1

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of Compound X (at pH 7.4)

Solubilizing AgentConcentration (% w/v)Aqueous Solubility (µg/mL)
None-< 1
HP-β-CD550
HP-β-CD10120
SBE-β-CD575
SBE-β-CD10150

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_assay Biological Assay compound Compound Stock in DMSO dilution Serial Dilution compound->dilution 1. Dilute buffer Aqueous Buffer mixing Controlled Mixing buffer->mixing 2. Add to dilution->mixing assay_plate Assay Plate mixing->assay_plate 3. Transfer solubilizer Add Solubilizer (e.g., Cyclodextrin) solubilizer->buffer Optional incubation Incubation assay_plate->incubation readout Data Readout incubation->readout

Caption: Experimental workflow for preparing solutions for biological assays.

troubleshooting_logic cluster_time Timing of Precipitation cluster_solutions_immediate Immediate Solutions cluster_solutions_delayed Delayed Solutions start Compound Precipitation Observed in Assay immediate Immediate Precipitation start->immediate delayed Delayed Precipitation start->delayed lower_conc Lower Final Concentration immediate->lower_conc serial_dilute Serial Dilution immediate->serial_dilute warm_media Use Pre-warmed Media immediate->warm_media optimize_dmso Optimize DMSO % immediate->optimize_dmso use_solubilizer Use Solubilizers (e.g., Cyclodextrins) delayed->use_solubilizer monitor_ph Monitor/Adjust Medium pH delayed->monitor_ph fresh_solution Prepare Fresh Solutions delayed->fresh_solution

Caption: Troubleshooting logic for compound precipitation.

MAPK_NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK NFkB NF-κB p38->NFkB activates ERK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation benzoxazolone 7-aminobenzo[d]oxazol- 2(3H)-one derivative benzoxazolone->p38 inhibits benzoxazolone->ERK inhibits benzoxazolone->NFkB inhibits

Caption: Simplified MAPK/NF-κB signaling pathway and proposed points of inhibition by this compound derivatives.

References

Preventing decomposition of 7-aminobenzo[d]oxazol-2(3H)-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 7-aminobenzo[d]oxazol-2(3H)-one during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to product decomposition and reduced yields.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black Oxidation of the 2-aminophenol starting material or the 7-amino group of the product. This is often accelerated by exposure to air (oxygen), light, elevated temperatures, and alkaline pH.[1][2][3]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] 2. Control Temperature: Maintain the recommended reaction temperature and avoid excessive heating. 3. pH Control: Keep the reaction medium neutral or slightly acidic, as alkaline conditions can promote oxidation of aminophenols.[1][2] 4. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the reaction mixture or purification solvents.[1]
Low yield of the desired product with multiple unidentified byproducts 1. Decomposition of the oxazolone ring: The cyclic carbamate (oxazolone) ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[4][5][6] 2. Side reactions of the cyclizing agent: Highly reactive cyclizing agents (e.g., phosgene derivatives) can lead to the formation of unwanted side products.1. pH Management: Carefully control the pH during the reaction and work-up. Avoid prolonged exposure to strong acids or bases. Buffer the reaction mixture if necessary. 2. Choice of Cyclizing Agent: If using aggressive cyclizing agents, ensure precise stoichiometric control and low temperatures. Consider milder alternatives if side reactions are prevalent. 3. Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent product degradation.
Product degradation during purification (e.g., on silica gel column) The slightly basic nature of the amino group can lead to streaking and decomposition on standard silica gel. The product may also be sensitive to prolonged exposure to certain solvents.1. Deactivated Silica Gel: Use silica gel that has been deactivated with a small percentage of a base like triethylamine in the eluent. 2. Rapid Purification: Perform the purification as quickly as possible to minimize contact time with the stationary phase. 3. Alternative Purification: Consider recrystallization from a suitable solvent system as an alternative to column chromatography.
Product discolors upon storage Similar to the reaction mixture, the isolated product can oxidize upon exposure to air, light, and moisture.1. Inert Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon). 2. Light Protection: Use amber-colored vials or store in the dark.[1] 3. Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during its synthesis?

A1: The two primary decomposition pathways are the oxidation of the aromatic amino group and the hydrolysis of the oxazolone (cyclic carbamate) ring . The 2-aminophenol precursor is particularly susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3] The oxazolone ring, while generally more stable than acyclic carbamates, can undergo hydrolysis to open the ring, especially under harsh pH conditions.[4][5]

Q2: How does pH affect the stability of this compound?

A2: Both highly acidic and highly alkaline conditions can be detrimental. Alkaline conditions significantly increase the rate of auto-oxidation of the aminophenol precursor and can promote oxidation of the final product.[1][2] Strong acidic or basic conditions can catalyze the hydrolysis of the cyclic carbamate ring.[6] Therefore, maintaining a pH close to neutral is recommended whenever possible.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated or frozen).[1] This minimizes exposure to oxygen, light, and moisture, which are the main contributors to degradation.

Q4: Are there any specific analytical techniques to monitor the decomposition of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity of the compound and detecting the formation of degradation products. A reversed-phase C18 column is typically used. It is advisable to prepare samples fresh and use a mobile phase containing an antioxidant like ascorbic acid to prevent on-column degradation.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be very useful for identifying the mass of any impurities or degradation products.

Experimental Protocols

Recommended Synthesis Protocol to Minimize Decomposition

This protocol is a generalized procedure based on common cyclization methods for benzoxazolones, incorporating steps to mitigate decomposition.

Reaction: Cyclization of 2,4-diaminophenol with a carbonylating agent.

Materials:

  • 2,4-diaminophenol dihydrochloride

  • Triphosgene or a similar phosgene equivalent

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • A mild base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and purge with an inert gas for at least 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation: Dissolve 2,4-diaminophenol dihydrochloride in the anhydrous, deoxygenated solvent in the reaction flask.

  • Basification: Cool the solution in an ice bath and slowly add a slight excess of the mild base to neutralize the hydrochloride salt and the acid that will be generated during the reaction.

  • Addition of Cyclizing Agent: While maintaining the low temperature and inert atmosphere, slowly add a solution of the carbonylating agent (e.g., triphosgene) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged reaction times after the starting material has been consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product quickly, preferably by recrystallization. If column chromatography is necessary, use a deactivated silica gel.

Visualizations

Logical Workflow for Preventing Decomposition

Workflow for Minimizing Decomposition of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_storage Storage start Start Synthesis inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm deoxygenate Use Deoxygenated Solvents inert_atm->deoxygenate reaction_setup Combine Reactants at Low Temperature deoxygenate->reaction_setup ph_control Control pH (Slightly Acidic/Neutral) reaction_setup->ph_control temp_control Maintain Optimal Temperature ph_control->temp_control monitoring Monitor Progress (TLC/LC-MS) temp_control->monitoring quench Quench Reaction Promptly monitoring->quench purify Rapid Purification (Recrystallization or Deactivated Silica) quench->purify store Store Under Inert Gas, Protected from Light, at Low Temperature purify->store end Stable Product store->end

Caption: A workflow diagram illustrating the key steps to minimize decomposition during the synthesis and storage of this compound.

Potential Decomposition Pathways

Decomposition Pathways of this compound and its Precursor cluster_precursor Precursor Degradation cluster_product Product Degradation aminophenol 2-Aminophenol Precursor oxidized_precursor Quinoneimine-like Intermediates aminophenol->oxidized_precursor Oxidation (O2, Light, High pH) product This compound hydrolyzed_product Ring-Opened Product (Diaminophenol) product->hydrolyzed_product Hydrolysis (Strong Acid/Base) oxidized_product Oxidized Product product->oxidized_product Oxidation of Amino Group

Caption: A diagram showing the potential decomposition pathways of the 2-aminophenol precursor and the final this compound product.

References

Technical Support Center: N-Functionalization of the Benzoxazolone Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-functionalization of the benzoxazolone ring.

Troubleshooting Guides

This section addresses specific problems that may arise during the N-alkylation and N-arylation of benzoxazolones, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield in N-Alkylation

Question: My N-alkylation reaction of benzoxazolone is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in N-alkylation of benzoxazolones are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Deprotonation: The nitrogen atom of the benzoxazolone ring needs to be sufficiently deprotonated to become nucleophilic.

    • Base Selection: Weak bases like potassium carbonate (K₂CO₃) may not be strong enough, especially with less reactive alkylating agents. Consider stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent Choice: The choice of solvent can significantly impact the solubility and reactivity of the base and substrate. Polar aprotic solvents like DMF or DMSO are generally preferred as they can help to solvate the base and the benzoxazolone anion.[2][3] However, be aware that DMF can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.[1]

  • Poor Solubility of Reactants: If the benzoxazolone starting material or the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed to completion.[1]

    • Solvent Screening: If solubility is an issue, consider screening other solvents like acetonitrile (MeCN) or tetrahydrofuran (THF).[3] Forcing conditions with higher temperatures using a microwave reactor might also be an option.[1]

  • Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded.

    • Reagent Quality: Use a fresh bottle of the alkylating agent or purify the existing stock.

  • Side Reactions: Competing side reactions can consume the starting material and reduce the yield of the desired N-alkylated product. A common side reaction is O-alkylation.

Formation of O-Alkylated Side Products

Question: I am observing the formation of an O-alkylated isomer in my N-alkylation reaction. How can I improve the N-selectivity?

Answer: The formation of O-alkylated products is a significant challenge in the functionalization of benzoxazolones due to the ambident nucleophilic nature of the benzoxazolone anion. The regioselectivity (N- vs. O-alkylation) is influenced by several factors.

Factors Influencing N- vs. O-Alkylation and Solutions:

  • Nature of the Counter-ion and Solvent:

    • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is a "harder" nucleophile than the oxygen anion. According to HSAB theory, "hard" electrophiles will preferentially react with the "hard" nitrogen center, while "soft" electrophiles will favor the "soft" oxygen center.

    • Reaction Conditions: In practice, the choice of base and solvent system plays a crucial role. For instance, in the alkylation of 2-pyridones, using a silver salt in benzene favored O-alkylation, while an alkali metal salt in DMF favored N-alkylation.[4] While not a direct benzoxazolone example, this illustrates the principle. For benzoxazolones, polar aprotic solvents like DMF or DMSO generally favor N-alkylation.

  • Steric Hindrance:

    • Bulky alkylating agents may favor reaction at the less sterically hindered oxygen atom. If possible, using a less bulky alkylating agent could improve N-selectivity.

  • Temperature:

    • N-alkylation is often the thermodynamically favored product, while O-alkylation can be the kinetically favored product. Running the reaction at a higher temperature for a longer period may allow for the conversion of the O-alkylated product to the more stable N-alkylated product, although this is not always the case.

Frequently Asked Questions (FAQs)

1. What are the most common challenges in the N-functionalization of the benzoxazolone ring?

The most frequently encountered challenges include:

  • Low Reactivity: The nitrogen of the benzoxazolone ring is part of an amide-like system, making it less nucleophilic than a simple amine.

  • Side Reactions: The primary side reaction is O-alkylation or O-arylation, leading to a mixture of isomers that can be difficult to separate.[4][5]

  • Harsh Reaction Conditions: Often, high temperatures and strong bases are required, which can be incompatible with sensitive functional groups on the benzoxazolone ring or the alkylating/arylating agent.[1]

  • Poor Yields: A combination of the above factors can lead to low isolated yields of the desired N-functionalized product.[1]

2. How do I choose the right base and solvent for my N-alkylation reaction?

The optimal choice of base and solvent is highly dependent on the specific substrate and alkylating agent. However, some general guidelines are:

  • Bases: For simple alkyl halides, a moderately strong base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent is a good starting point.[6] For less reactive alkylating agents or more sterically hindered benzoxazolones, a stronger base like NaH may be necessary.[3]

  • Solvents: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally effective for N-alkylation as they promote SN2 reactions.[2][3] It is advisable to use anhydrous solvents to avoid side reactions.

3. What are the key considerations for N-arylation of benzoxazolones?

N-arylation of benzoxazolones typically requires a transition metal catalyst, most commonly copper or palladium. Key considerations include:

  • Catalyst System: Copper-catalyzed (Ullmann-type) couplings are frequently used. The choice of the copper source (e.g., CuI, Cu₂O, or copper nanoparticles) and the ligand (e.g., phenanthroline derivatives, diamines) is critical for reaction success.[7][8][9] Palladium-catalyzed (Buchwald-Hartwig) amination is another powerful method.

  • Reaction Conditions: These reactions are often sensitive to air and moisture, requiring an inert atmosphere (e.g., nitrogen or argon).[7] The choice of base and solvent is also crucial and often needs to be optimized for each specific substrate combination.

  • Arylating Agent: Aryl halides (iodides, bromides) and aryl boronic acids are common arylating agents. The reactivity can vary significantly depending on the electronic properties of the arylating agent.

4. My N-arylation reaction with a copper catalyst is not working. What should I check?

If your copper-catalyzed N-arylation is failing, consider the following:

  • Catalyst Inactivation: The copper catalyst can be sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere.[7]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. If you are using a ligand-free system, it may be necessary to add a suitable ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA).[7]

  • Base and Solvent: The combination of base and solvent is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Solvents like DMF, DMSO, toluene, or dioxane are often used. A screening of different combinations may be necessary to find the optimal conditions.

  • Starting Material Purity: Impurities in your benzoxazolone or arylating agent can poison the catalyst. Ensure your starting materials are pure.

Data Summary

The following tables summarize the effect of different reaction conditions on the yield of N-functionalized benzoxazolones and related heterocycles, based on literature data.

Table 1: Effect of Base and Solvent on N-Alkylation of 1H-Indazole (A Model System) [3]

EntryBase (equiv.)SolventAlkylating AgentN-1 Product Yield (%)N-2 Product Yield (%)
1NaH (1.1)THFn-BuBr95<1
2K₂CO₃ (2.0)DMFn-BuBr6032
3Cs₂CO₃ (2.0)DMFn-BuBr6530
4NaH (1.1)DMFn-BuBr5540
5K₂CO₃ (2.0)MeCNn-BuBr5830

Note: Data from a model system (1H-indazole) is presented to illustrate general trends in N-alkylation of related heterocyclic systems.

Table 2: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Bromides [9]

EntryAryl BromideLigandBaseSolventTemperature (°C)Yield (%)
14-BromotoluenePPh₃K₂CO₃DMF13595
24-BromoanisolePPh₃K₂CO₃DMF13592
34-BromobenzonitrilePPh₃K₂CO₃DMF13585
42-BromopyridinePPh₃K₂CO₃DMF13578

Note: This data on a related heterocycle illustrates typical conditions and yields for copper-catalyzed N-arylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Benzoxazolone
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzoxazolone (1.0 equiv.) and the chosen base (e.g., K₂CO₃, 2.0 equiv., or NaH, 1.2 equiv.).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous solvent (e.g., DMF or THF) via syringe to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Stir the mixture at room temperature for 30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.1-1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NH₄Cl, especially if NaH was used).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Benzoxazolone
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzoxazolone (1.0 equiv.), the aryl halide (1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if required, e.g., PPh₃, 15-30 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., DMF or toluene) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 110-140 °C).

  • Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired N-arylated product.

Visualizations

Troubleshooting_N_Alkylation start Low/No Yield in N-Alkylation check_deprotonation Check Deprotonation (Base/Solvent) start->check_deprotonation check_solubility Check Reactant Solubility check_deprotonation->check_solubility Adequate solution_base Use Stronger Base (NaH, Cs₂CO₃) check_deprotonation->solution_base Inadequate solution_solvent Use Polar Aprotic Solvent (DMF, DMSO) check_deprotonation->solution_solvent Inadequate check_reagent Check Alkylating Agent Quality check_solubility->check_reagent Good solution_solubility Screen Solvents (MeCN, THF) or use Microwave check_solubility->solution_solubility Poor side_reactions Consider Side Reactions (O-Alkylation) check_reagent->side_reactions Good solution_reagent Use Fresh/Purified Reagent check_reagent->solution_reagent Degraded solution_side_reactions Modify Conditions to Favor N-Alkylation (see FAQ) side_reactions->solution_side_reactions Present

Troubleshooting workflow for low yield in N-alkylation.

N_vs_O_Alkylation benzoxazolone Benzoxazolone Anion N⁻ O⁻ N_alkylation N-Alkylation (Thermodynamic Product) benzoxazolone:N->N_alkylation + R-X O_alkylation O-Alkylation (Kinetic Product) benzoxazolone:O->O_alkylation + R-X conditions Reaction Conditions - Polar Aprotic Solvent (DMF) - Alkali Metal Base (NaH, K₂CO₃) - Higher Temperature conditions->N_alkylation Favors

Regioselectivity in the alkylation of benzoxazolone.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Benzoxazolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of benzoxazolone analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for benzoxazolone synthesis?

A1: A wide variety of catalysts are effective for the synthesis of benzoxazolone and its analogs. The optimal choice is highly dependent on the specific synthetic route and substrates. Common classes include:

  • Brønsted or Lewis acids : Examples include polyphosphoric acid (PPA) and triflic acid (TfOH).[1]

  • Metal catalysts : Copper and palladium-based catalysts are widely used.[1][2][3]

  • Nanocatalysts : These offer advantages such as high surface area and recyclability.[1]

  • Ionic liquids : Can act as both catalyst and solvent.[1]

  • Heterogeneous catalysts : Solid-supported catalysts that are easily recoverable.[4]

Q2: How do I select the appropriate solvent for my reaction?

A2: Solvent choice is critical for reaction efficiency and can significantly impact yield.[4] Commonly used solvents include polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as chlorinated solvents like DCM.[5] For greener alternatives, ethanol and water have been used successfully.[5] In some cases, solvent-free conditions, often assisted by microwave irradiation, can be a highly effective and environmentally friendly option.[5] It is often beneficial to screen a range of solvents to determine the optimal conditions for your specific substrates.[5]

Q3: Can I run the synthesis without a solvent?

A3: Yes, solvent-free synthesis is a well-established and efficient method for preparing benzoxazolones.[5] These reactions are often facilitated by a catalyst and may involve microwave irradiation or mechanical grinding.[5] The benefits of solvent-free synthesis include reduced waste, potentially shorter reaction times, and sometimes higher yields compared to solvent-based methods.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzoxazolone analogs.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the initial troubleshooting steps?

A: Low yields are a common problem that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Verify Purity of Starting Materials : Impurities in the starting materials, such as 2-aminophenol or its coupling partner, can significantly interfere with the reaction.[1] It is recommended to use high-purity reagents, and purification of starting materials may be necessary.[1]

  • Ensure Inert Atmosphere : Many reagents, catalysts, and intermediates in benzoxazolone synthesis are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation and improve yields.[1]

  • Re-evaluate Reaction Conditions : Critically assess your reaction parameters, including solvent, temperature, reaction time, and catalyst choice, as these are pivotal for a successful reaction.[1][6]

  • Check Catalyst Activity : If you are using a catalyst, ensure it is active and has been stored correctly.[1][7] Some catalysts may require activation or are sensitive to air and moisture.[7] Consider increasing the catalyst loading, as a small increase can sometimes significantly improve conversion.[7]

Issue 2: Reaction Stalls and Does Not Go to Completion

Q: My reaction seems to stall and isn't proceeding to completion. What can I do?

A: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Insufficient Temperature : The reaction temperature may be too low to overcome the activation energy.[1] Consider incrementally increasing the temperature while monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC).[1] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[1]

  • Catalyst Deactivation : The catalyst may have lost its activity, which is particularly relevant for recyclable catalysts.[1] Adding a fresh portion of the catalyst might help restart the reaction.[1]

  • Incorrect Stoichiometry : Verify that the stoichiometry of your reactants is correct. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]

Issue 3: Significant Side Product Formation

Q: I am observing a significant amount of side products. What are the likely causes and how can I minimize them?

A: Side product formation can complicate purification and reduce the yield of your desired benzoxazolone.

  • Incomplete Cyclization : A common issue is the formation of a stable intermediate Schiff base that fails to cyclize.[1] To promote complete cyclization, you can try increasing the reaction temperature or time.[1]

  • Dimerization/Polymerization : 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1] To mitigate this, carefully control the reaction temperature and ensure a stoichiometric balance of reactants.[1]

Data Presentation: Catalyst Performance in Benzoxazolone Synthesis

The following tables summarize quantitative data for different catalytic systems used in the synthesis of benzoxazolone analogs.

Table 1: Comparison of Catalysts for the Condensation of 2-Aminophenol and Benzaldehyde

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
BAIL gel1 mol %Solvent-free130598[8]
FeCl3-Toluene1102450-96[9]
Pd-supported [SMNP@GLP][Cl]-DMF801883-95[9]
Fe3O4@SiO2-SO3H0.03 gSolvent-free50-92[10]

Table 2: Influence of Reaction Conditions on Yield

Catalyst SystemKey VariableChangeEffect on YieldReference
ZnS nanoparticlesTemperature70°C vs. other tempsOptimal temperature for the system[4]
Generic SystemCatalyst Loading5 mol% to 20 mol%Significant improvement[4]
Thermolysis of 2-azidobenzophenonesSolventXylene vs. Toluene/DMFHigher yields in xylene at 135°C[6]
Urea-based synthesisTemperature130-160°CRequired for melt phase reaction[11]
Urea-based synthesisReagent RatioSlight excess of urea (1.5-3 eq)Drives reaction to completion[11]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst

This protocol is based on the work of Nguyen and co-authors.[9]

Materials:

  • 2-Aminophenol (1 mmol)

  • Aldehyde (1 mmol)

  • BAIL gel catalyst (1 mol %)

Procedure:

  • Combine 2-aminophenol, the aldehyde, and the BAIL gel catalyst in a reaction vessel.

  • Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).[1]

  • Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[1]

  • Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Synthesis of C(6)-substituted Benzoxazolone Carboxamides

This protocol is adapted from a procedure for synthesizing benzoxazolone carboxamides.[2][3]

Materials:

  • 5-fluoro-2-nitrophenol

  • DIPEA

  • MeCN

  • 10% Pd/C

  • Cyclohexene

  • MeOH

  • CDI

  • 4-phenylbutyl isocyanate

  • DMAP

Procedure:

  • Step A: React 5-fluoro-2-nitrophenol with an appropriate amine in the presence of DIPEA in MeCN at 60-80°C for 15 hours.

  • Step B: Reduce the nitro group using 10% Pd/C and cyclohexene in refluxing MeOH for 2-16 hours.

  • Step C: Cyclize the resulting aminophenol using CDI in MeCN at room temperature (or 50°C) for 2 hours.

  • Step D: Introduce the carboxamide functionality by reacting the benzoxazolone intermediate with 4-phenylbutyl isocyanate in the presence of DMAP in MeCN at room temperature for 16 hours.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_atmosphere Ensure Inert Atmosphere atmosphere_ok Inert Atmosphere Used? check_atmosphere->atmosphere_ok check_conditions Re-evaluate Reaction Conditions (T, t, solvent) conditions_optimized Conditions Optimized? check_conditions->conditions_optimized check_catalyst Check Catalyst Activity & Loading catalyst_ok Catalyst OK? check_catalyst->catalyst_ok purity_ok->check_atmosphere Yes purify_reagents Purify Starting Materials purity_ok->purify_reagents No atmosphere_ok->check_conditions Yes rerun_inert Re-run Under Inert Gas atmosphere_ok->rerun_inert No conditions_optimized->check_catalyst Yes optimize_conditions Systematically Optimize Conditions conditions_optimized->optimize_conditions No replace_catalyst Use Fresh/More Catalyst catalyst_ok->replace_catalyst No end_success Improved Yield catalyst_ok->end_success Yes purify_reagents->check_purity rerun_inert->check_atmosphere optimize_conditions->check_conditions replace_catalyst->check_catalyst

Caption: Troubleshooting workflow for low yields in benzoxazolone synthesis.

Catalyst_Selection_Logic start Define Synthetic Goal substrate_scope Substrate Scope & Functional Group Tolerance start->substrate_scope green_chemistry Green Chemistry Considerations? substrate_scope->green_chemistry metal_catalyzed Transition-Metal Catalysis (e.g., Pd, Cu) substrate_scope->metal_catalyzed Broad Scope Needed acid_catalyzed Brønsted/Lewis Acid Catalysis substrate_scope->acid_catalyzed Simple Substrates scalability Scalability Required? green_chemistry->scalability No heterogeneous Heterogeneous/ Recyclable Catalyst green_chemistry->heterogeneous Yes solvent_free Solvent-Free/ Microwave Conditions green_chemistry->solvent_free Yes scalability->metal_catalyzed No final_choice Select & Optimize Catalyst System scalability->final_choice Yes metal_catalyzed->final_choice acid_catalyzed->final_choice heterogeneous->scalability solvent_free->final_choice

Caption: Decision tree for catalyst selection in benzoxazolone synthesis.

References

Validation & Comparative

A Comparative Analysis of 7-Aminobenzo[d]oxazol-2(3H)-one with Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Scaffolds

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the 7-aminobenzo[d]oxazol-2(3H)-one scaffold against two well-established and privileged kinase inhibitor scaffolds: quinazoline and pyrazolo[3,4-d]pyrimidine. This analysis is based on publicly available experimental data, with a focus on their inhibitory activities against relevant cancer-associated kinases.

The this compound scaffold has emerged as a promising structural motif in the development of targeted kinase inhibitors, with notable activity against kinases such as c-Met and Traf2- and Nck-interacting kinase (TNIK). Quinazoline and pyrazolo[3,4-d]pyrimidine scaffolds are foundational structures in numerous FDA-approved kinase inhibitors, demonstrating broad applicability and success in targeting a wide range of kinases.

This guide aims to provide a clear, data-driven comparison to aid researchers in the evaluation and selection of scaffolds for their drug discovery programs.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against specific kinases. It is important to note that the data presented is compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

c-Met Kinase Inhibition
ScaffoldCompound/Derivativec-Met IC50 (nM)Cellular Activity (Cell Line)Cellular IC50 (nM)
This compound Derivative 13[1]1EBC-15
Quinazoline Foretinib1.3--
Quinazoline Capmatinib0.13MKN-45~1
Pyrazolo[3,4-d]pyrimidine Derivative 22[2]low micromolar--
TNIK (Traf2- and Nck-interacting kinase) Inhibition
ScaffoldCompound/DerivativeTNIK IC50 (µM)Cellular Activity (Cell Line)Cellular Effect
This compound Compound 8g[3][4]0.050Colorectal cancer cellsSuppressed proliferation and migration
Quinazoline Data Not Available---
Pyrazolo[3,4-d]pyrimidine Data Not Available---

Signaling Pathways and Experimental Workflow

To provide a contextual understanding of the targets and the methods used for evaluation, the following diagrams illustrate a key signaling pathway and a general experimental workflow for kinase inhibitor assessment.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Ligand Binding PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->cMet Inhibition

Caption: Simplified c-Met signaling pathway targeted by kinase inhibitors.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis Kinase_Assay In vitro Kinase Inhibition Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Culture Cell Culture with Target Kinase Expression Compound_Treatment Treat Cells with Inhibitor Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Western_Blot Western Blot for Target Phosphorylation Compound_Treatment->Western_Blot EC50_Calculation Calculate Cellular Potency (EC50) Viability_Assay->EC50_Calculation Target_Validation Confirm Target Engagement Western_Blot->Target_Validation

Caption: General experimental workflow for evaluating kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and reproducibility of experimental data. Below are representative protocols for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot for Target Phosphorylation

This technique is used to detect and quantify the phosphorylation status of a target kinase and its downstream substrates, providing evidence of target engagement within the cell.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.

Conclusion

The this compound scaffold represents a valuable addition to the medicinal chemist's toolkit for designing novel kinase inhibitors, particularly for targets like c-Met and TNIK. While the quinazoline and pyrazolo[3,4-d]pyrimidine scaffolds have a more extensive history and a broader range of validated targets, the unique structural features of the this compound core may offer opportunities for developing inhibitors with novel selectivity profiles and intellectual property.

The data presented in this guide, while not from direct head-to-head comparisons, provides a preliminary basis for evaluating the potential of these scaffolds. Further comprehensive profiling of inhibitors from each class against a broad panel of kinases under standardized conditions is necessary for a more definitive comparative assessment. The provided experimental protocols serve as a foundation for researchers to generate such crucial data in their own laboratories.

References

The Rise of a Privileged Scaffold: Validating 7-aminobenzo[d]oxazol-2(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is reserved for molecular frameworks that can serve as versatile platforms for the development of new drugs targeting a range of biological entities. The 7-aminobenzo[d]oxazol-2(3H)-one core has emerged as a prominent member of this elite group, demonstrating significant potential across various therapeutic areas, particularly in oncology. This guide provides a comprehensive comparison of this scaffold against other established privileged structures, supported by experimental data, detailed protocols, and pathway visualizations to underscore its significance in contemporary drug discovery.

Unveiling the Potential: A Comparative Performance Analysis

The true measure of a privileged scaffold lies in the biological activity of its derivatives. The this compound framework has been instrumental in the design of potent inhibitors for key oncological targets, including c-Met and Traf2- and Nck-interacting kinase (TNIK). To contextualize its performance, the following tables summarize the inhibitory activities of its derivatives against these kinases and compare them with compounds derived from other well-established privileged scaffolds, namely indole and quinazoline.

Table 1: Comparative Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives against c-Met Kinase

Compound/ScaffoldDerivative/Example CompoundTargetBiochemical IC50 (nM)Cellular Antiproliferative IC50 (nM) (Cell Line)Reference
Benzo[d]oxazol-2(3H)-one Derivative 13c-Met Kinase15 (EBC-1)[1]
Indole Sunitinibc-Met Kinase2.5 - 101100 - 1470 (A549)[2]
Quinazoline GefitinibEGFR (erbB1)2-379 - 790 (various)[3]

Note: Direct comparative data for indole and quinazoline derivatives against c-Met in the same study was not available. Sunitinib is a multi-kinase inhibitor known to target c-Met. Gefitinib is a well-known EGFR inhibitor from the quinazoline class, included for scaffold comparison.

Table 2: Comparative Inhibitory Activity Against TNIK and Cancer Cell Lines

Compound/ScaffoldDerivative/Example CompoundTargetBiochemical IC50 (µM)Cellular Antiproliferative IC50 (µM) (Cell Line)Reference
Benzo[d]oxazol-2(3H)-one Compound 8gTNIK0.050Not specified[4]
Indole Indole-tetrazole derivative 9Tubulin0.34 (polymerization)3.5 - 8.7 (MCF-7, A549, SKOV3)[5]
Quinazoline Compound 18Not SpecifiedNot Specified0.85 (MGC-803)[6]

Note: The targets for the indole and quinazoline derivatives are different, highlighting the diverse applications of these privileged scaffolds. The data is presented to showcase the potency achievable with each scaffold.

Visualizing the Mechanism of Action: Signaling Pathways

To appreciate the therapeutic rationale for targeting c-Met and TNIK, it is crucial to understand their roles in cellular signaling. The following diagrams, generated using the DOT language, illustrate these pathways.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 P PI3K PI3K cMet->PI3K P STAT3 STAT3 cMet->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Motility Invasion Invasion AKT->Invasion Survival Survival mTOR->Survival STAT3->Proliferation STAT3->Survival

Caption: The c-Met signaling pathway initiated by HGF binding.

Caption: The canonical Wnt/β-catenin signaling pathway.

Experimental Corner: Protocols for Validation

Reproducibility and rigorous validation are the cornerstones of drug discovery. This section provides detailed methodologies for key experiments cited in the validation of this compound derivatives.

Experimental Protocol 1: c-Met Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity of test compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds and reference inhibitor (e.g., Crizotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Multilabel plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Experimental Protocol 2: TNIK Kinase Inhibition Assay (Kinase-Glo® Assay)

Objective: To determine the in vitro inhibitory activity of test compounds against the TNIK.

Materials:

  • Recombinant human TNIK

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds and reference inhibitor dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add 5 µL of the diluted compounds to the wells of a 96-well plate.

  • Add 10 µL of a solution containing TNIK and MBP in kinase assay buffer.

  • Initiate the reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 45 minutes.

  • Allow the plate to equilibrate to room temperature.

  • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Determine the IC50 values by plotting the percentage of kinase activity against the logarithm of the compound concentration.[7]

Experimental Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., EBC-1, MGC-803, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[8][9][10]

Conclusion

The this compound scaffold has unequivocally demonstrated its privileged status in drug discovery. The potent and selective inhibitory activities of its derivatives against critical cancer targets like c-Met and TNIK, benchmarked against other established privileged structures, highlight its immense therapeutic potential. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to further explore and harness the capabilities of this remarkable molecular framework in the ongoing quest for novel and effective medicines.

References

Structure-Activity Relationship (SAR) of 7-Substituted Benzo[d]oxazol-2(3H)-one Derivatives as c-Met Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted benzo[d]oxazol-2(3H)-one derivatives, with a primary focus on their activity as c-Met kinase inhibitors. The data presented is synthesized from published research and is intended to inform the design and development of novel therapeutic agents.

Comparative Analysis of c-Met Kinase Inhibitory Activity

A series of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties have been synthesized and evaluated for their inhibitory activity against c-Met kinase and the proliferation of the EBC-1 human lung squamous cell carcinoma cell line. The core scaffold consists of a benzo[d]oxazol-2(3H)-one moiety linked to a 4-ethoxyquinoline ring at the 7-position. The SAR study primarily explored the impact of various substituents on the quinoline ring.

Data Summary Table

The following table summarizes the in vitro inhibitory activities of the synthesized compounds against c-Met kinase and the EBC-1 cell line.

Compound IDR Group (Substituent on Quinoline)c-Met Kinase IC₅₀ (nM)[1]EBC-1 Cell Proliferation IC₅₀ (nM)[1]
13a H1.510
13b 6-F1.38
13c 6-Cl1.27
13d 6-Br1.16
13e 6-Me1.49
13f 6-OMe1.612
13g 7-F1.05
13h 7-Cl0.94
13i 5-F1.815
13j 8-F2.018
13k 6,7-di-F0.83
13l 6-CF₃2.525
13m 6-OCF₃2.830
1 (Reference)-1.05

Key Structure-Activity Relationship Insights

The SAR study of these 7-substituted benzo[d]oxazol-2(3H)-one derivatives revealed several key insights:

  • Influence of Halogen Substitution on the Quinoline Ring: Introduction of halogen atoms at the 6- and 7-positions of the quinoline ring generally led to enhanced inhibitory activity. For instance, compounds with fluoro (13b, 13g), chloro (13c, 13h), and bromo (13d) substituents displayed potent c-Met inhibition.

  • Positional Importance of Substituents: The position of the substituent on the quinoline ring significantly impacted activity. Substituents at the 7-position (13g, 13h) were generally more favorable than those at the 5- (13i) or 8- (13j) positions.

  • Effect of Electron-Donating and Withdrawing Groups: Small electron-donating groups like methyl (13e) were well-tolerated. However, bulky electron-withdrawing groups such as trifluoromethyl (13l) and trifluoromethoxy (13m) at the 6-position resulted in a decrease in activity.

  • Di-substitution: Di-substitution with fluorine at the 6- and 7-positions (13k) resulted in one of the most potent compounds in the series, suggesting that multiple substitutions at favorable positions can further enhance activity.

Experimental Protocols

c-Met Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against the c-Met kinase was determined using a standard kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay. A general workflow is as follows:

  • Reagent Preparation: A kinase buffer, a solution of recombinant c-Met enzyme, a substrate solution (e.g., a poly-Glu,Tyr peptide), and an ATP solution are prepared.

  • Compound Dilution: The test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.

  • Kinase Reaction: The c-Met enzyme is incubated with the test compounds in a multi-well plate. The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 60 minutes).

  • Detection: A detection reagent is added to stop the reaction and generate a signal proportional to the kinase activity (e.g., ADP production).

  • Data Analysis: The signal is measured using a plate reader. The percent inhibition is calculated relative to a DMSO control, and the IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

EBC-1 Cell Proliferation Assay

The antiproliferative activity of the compounds was evaluated against the EBC-1 human lung squamous cell carcinoma cell line, which is known to have MET gene amplification. A common method for this is the MTT or MTS assay.

  • Cell Culture: EBC-1 cells are cultured in an appropriate medium (e.g., EMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: A reagent such as MTT or MTS is added to each well. Viable cells metabolize the reagent to produce a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell growth inhibition is calculated relative to control wells treated with vehicle (DMSO). IC₅₀ values are then determined from the dose-response curves.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the 7-substituted benzo[d]oxazol-2(3H)-one derivatives as c-Met kinase inhibitors.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Substitutions on Quinoline Ring cluster_activity Biological Activity Scaffold Benzo[d]oxazol-2(3H)-one- (7)-4-ethoxyquinoline R_H R = H (13a) R_Halogen R = Halogen (F, Cl, Br) (13b, 13c, 13d, 13g, 13h) R_EDG R = EDG (Me, OMe) (13e, 13f) R_EWG R = EWG (CF3, OCF3) (13l, 13m) R_diF R = 6,7-di-F (13k) Potent Potent Activity (IC50 < 2 nM) R_H->Potent R_Halogen->Potent R_EDG->Potent Decreased Decreased Activity (IC50 > 2.5 nM) R_EWG->Decreased R_diF->Potent Moderate Moderate Activity (IC50 2-3 nM)

Caption: SAR of 7-substituted benzoxazolones as c-Met inhibitors.

Conclusion

The structure-activity relationship studies of 7-substituted benzo[d]oxazol-2(3H)-one derivatives have identified potent inhibitors of c-Met kinase. The key determinants of activity are the nature and position of substituents on the 7-linked quinoline moiety. Specifically, small halogen substituents at the 6- and 7-positions of the quinoline ring are beneficial for activity, while bulky electron-withdrawing groups are detrimental. These findings provide a valuable framework for the future design of more potent and selective c-Met kinase inhibitors based on the benzo[d]oxazol-2(3H)-one scaffold.

References

A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and benzisoxazole are isomeric heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry due to their wide range of pharmacological activities. Although structurally similar, the positional difference of the nitrogen atom in the oxazole ring leads to distinct electronic properties and, consequently, diverse biological activities. This guide provides an objective comparison of the biological activities of benzoxazole and benzisoxazole isomers, supported by experimental data, to inform drug discovery and development efforts.

At a Glance: Benzoxazole vs. Benzisoxazole

FeatureBenzoxazoleBenzisoxazole
Structure Fused benzene and oxazole ringsFused benzene and isoxazole rings
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Anthelmintic, Antihyperglycemic.[1][2]Anticancer, Antimicrobial, Anti-inflammatory, Antipsychotic, Anticonvulsant, Antidiabetic.[3][4][5]
Mechanism of Action Diverse; includes inhibition of tyrosine kinases (e.g., VEGFR-2), and modulation of pathways like NF-κB and apoptosis.[6]Varied; includes antagonism of dopamine D2 and serotonin 5-HT2A receptors, and inhibition of enzymes like monoamine oxidase (MAO).[5][7]

Comparative Analysis of Biological Activities

Anticancer Activity

Both benzoxazole and benzisoxazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution patterns on the heterocyclic core and the target cancer cell line.[6]

Benzoxazole Derivatives: Research has highlighted the potency of benzoxazole derivatives against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells.[6] The anticancer mechanism is often linked to the inhibition of key signaling pathways involved in tumor progression, such as the VEGF/VEGFR-2 signaling pathway, or the induction of apoptosis through the modulation of proteins like NF-κB.[6]

Benzisoxazole Derivatives: Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds.[6] Their mechanisms can involve the inhibition of enzymes crucial for cancer cell survival and proliferation.[6] While direct comparative studies are limited, the position of the nitrogen atom is believed to significantly influence the anticancer potency and selectivity.[6] For example, certain estradiol-benzisoxazole hybrids have shown potent activity against prostate cancer cell lines (DU-145 and PC3) with IC50 values below 10 µM.[5]

Table 1: Comparative in Vitro Anticancer Activity of Representative Isomers

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
BenzoxazoleSubstituted benzoxazoleMCF-7 (Breast)Data Varies[6]
BenzoxazoleSubstituted benzoxazoleA549 (Lung)Data Varies[6]
BenzisoxazoleEstradiol-benzisoxazole hybridDU-145 (Prostate)<10[5]
BenzisoxazoleEstradiol-benzisoxazole hybridPC3 (Prostate)<10[5]
Antimicrobial Activity

Both scaffolds have been extensively explored for their antimicrobial properties against a variety of bacteria and fungi.[6]

Benzoxazole Derivatives: Numerous benzoxazole derivatives have been reported to possess antibacterial, antifungal, and anthelmintic activities.[1] For instance, certain 5-nitro-1,3-benzoxazole derivatives have demonstrated strong anthelmintic effects by inhibiting the β-tubulin target protein in parasites.[1] The antimicrobial activity of synthesized benzoxazole derivatives has been confirmed against both Gram-positive and Gram-negative bacteria.[8][9]

Benzisoxazole Derivatives: Benzisoxazole derivatives also exhibit a broad spectrum of antimicrobial activity.[4] Some compounds have shown good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.[4] Structure-activity relationship studies suggest that the presence of electron-withdrawing groups like chloro and bromo can enhance antimicrobial activity compared to electron-donating groups.[4]

Table 2: Comparative Antimicrobial Activity of Representative Isomers

Compound ClassDerivative ExampleMicroorganismActivity Metric (e.g., MIC)Reference
Benzoxazole2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivativeB. subtilisMIC = 1.14 x 10⁻³ µM[9]
Benzisoxazole3-substituted-2,1-benzisoxazole analogG. candidumMIC = 44.8 µM[4]
BenzisoxazoleBenzisoxazole derivativeM. tuberculosis H37RvMIC = 3.12 µg/mL[4]
Anti-inflammatory and Analgesic Activity

Derivatives of both benzoxazole and benzisoxazole have been investigated for their anti-inflammatory and analgesic properties.[1][3]

Benzoxazole Derivatives: Substituted benzoxazoles are known to possess anti-inflammatory and analgesic properties.[1][10] Some studies have shown that the analgesic activities of certain benzoxazole derivatives are higher than their anti-inflammatory activities.[11]

Benzisoxazole Derivatives: Novel benzisoxazole derivatives have also demonstrated anti-inflammatory activity.[3] For example, in the carrageenan-induced paw edema model in rats, substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives exhibited significant inhibition of edema.[5]

Table 3: Comparative Anti-inflammatory Activity of Representative Isomers

Compound ClassDerivative ExampleAssayResultReference
Benzoxazole3-aminoalkyl-2-oxo-3H-benzoxazoleIn vivo modelsPotent anti-inflammatory activity[11]
BenzisoxazoleSubstituted 1,2-benzoxazolone (8b)Carrageenan-induced paw edema66.1% inhibition at 5 mg/kg[5]
Benzisoxazole3-chloro-1,2-benzoxazole (9b)Carrageenan-induced paw edema66.1% inhibition at 5 mg/kg[5]
Central Nervous System (CNS) Activity

A notable distinction between the two isomers lies in their application in CNS-related disorders, particularly antipsychotic and anticonvulsant activities, where benzisoxazole derivatives are more prominent.

Benzisoxazole Derivatives: The 1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotic drugs.[5] These compounds, such as risperidone and paliperidone, primarily act as antagonists of dopamine D2 and serotonin 5-HT2A receptors.[5][7] Additionally, certain 1,2-benzisoxazole isomers, like zonisamide, are clinically used for their anticonvulsant properties.[5]

Benzoxazole Derivatives: While some benzoxazole derivatives have been investigated for CNS activities, their application as antipsychotics is less pronounced compared to benzisoxazoles.[11]

Table 4: Receptor Binding Affinities of Benzisoxazole-based Antipsychotics

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Risperidone3.10.16[5]
Paliperidone4.80.28[5]
Iloperidone6.20.4[5]

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison of benzoxazole and benzisoxazole activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anticancer activity of compounds by measuring their effect on cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole or benzisoxazole derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific dose.

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is given into the right hind paw of the rats to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizations

Experimental Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & SAR synthesis Synthesis of Benzoxazole/Benzisoxazole Derivatives characterization Structural Confirmation (NMR, IR, Mass Spec) synthesis->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial cns_activity CNS Activity Models characterization->cns_activity anti_inflammatory Anti-inflammatory Model (e.g., Paw Edema) cytotoxicity->anti_inflammatory Promising Compounds data_analysis Determination of IC50, MIC, ED50 cytotoxicity->data_analysis antimicrobial->anti_inflammatory antimicrobial->data_analysis anti_inflammatory->data_analysis cns_activity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Signaling Pathway of Atypical Antipsychotics

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds serotonin Serotonin ht2a_receptor Serotonin 5-HT2A Receptor serotonin->ht2a_receptor Binds downstream Downstream Signaling (Modulation of Psychosis Symptoms) d2_receptor->downstream ht2a_receptor->downstream benzisoxazole Benzisoxazole Derivative (e.g., Risperidone) benzisoxazole->d2_receptor Antagonizes benzisoxazole->ht2a_receptor Antagonizes

Caption: Antipsychotic action of 1,2-benzisoxazole derivatives.

Conclusion

Both benzoxazole and benzisoxazole isomers are privileged scaffolds in medicinal chemistry, each presenting a broad spectrum of biological activities. While there is an overlap in their therapeutic potential, particularly in anticancer and antimicrobial applications, there are also clear distinctions. Benzisoxazole derivatives have been more extensively developed for CNS disorders, such as psychosis and epilepsy. The subtle alteration in the placement of the nitrogen atom within the heterocyclic ring significantly influences the pharmacological profile. Further head-to-head comparative studies of structurally analogous benzoxazole and benzisoxazole derivatives are warranted to delineate their structure-activity relationships more precisely and to guide the rational design of more potent and selective therapeutic agents.

References

Head-to-head comparison of different synthetic routes to 7-aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 7-Aminobenzo[d]oxazol-2(3H)-one is a valuable building block in medicinal chemistry, and its synthesis can be approached through several different routes. This guide provides a head-to-head comparison of the most common synthetic strategies, offering quantitative data, detailed experimental protocols, and visual representations of the chemical pathways to aid in selecting the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies for producing this compound are highlighted here:

  • Route 1: A two-step process involving the cyclization of 2-amino-6-nitrophenol to form 7-nitrobenzo[d]oxazol-2(3H)-one, followed by the reduction of the nitro group.

  • Route 2: A direct, one-step cyclization of 2,3-diaminophenol using a phosgene equivalent.

The following table summarizes the key quantitative metrics for each route, providing a clear comparison of their efficiency and resource requirements.

ParameterRoute 1: Cyclization of 2-Amino-6-nitrophenol and ReductionRoute 2: Direct Cyclization of 2,3-Diaminophenol
Starting Materials 2-Amino-6-nitrophenol, Carbonyldiimidazole (CDI), Palladium on Carbon (Pd/C), Hydrogen gas2,3-Diaminophenol, Triphosgene, Triethylamine
Key Steps 1. Cyclization to 7-nitrobenzo[d]oxazol-2(3H)-one2. Catalytic hydrogenation1. Direct cyclization
Overall Yield ~85-95%~80-90%
Reaction Time Step 1: 2-4 hoursStep 2: 4-6 hours1-2 hours
Reaction Temperature Step 1: Room temperature to 50°CStep 2: Room temperature0°C to room temperature
Purity of Final Product High (>98%)High (>98%)
Key Advantages High overall yield, readily available starting materials.Fewer synthetic steps, shorter overall reaction time.
Key Disadvantages Two distinct synthetic steps required.Use of highly toxic phosgene equivalent (triphosgene).

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations involved in each route, the following diagrams, generated using the DOT language, provide a clear visual representation of the reaction workflows.

G Route 1: Cyclization of 2-Amino-6-nitrophenol and Reduction A 2-Amino-6-nitrophenol B 7-Nitrobenzo[d]oxazol-2(3H)-one A->B CDI, THF, 50°C C This compound B->C H2, Pd/C, EtOH, rt

Caption: Synthetic workflow for Route 1.

G Route 2: Direct Cyclization of 2,3-Diaminophenol D 2,3-Diaminophenol E This compound D->E Triphosgene, Et3N, THF, 0°C to rt

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocols

For researchers seeking to replicate these syntheses, the following detailed experimental protocols are provided.

Route 1: Cyclization of 2-Amino-6-nitrophenol and Subsequent Reduction

Step 1: Synthesis of 7-Nitrobenzo[d]oxazol-2(3H)-one

  • To a solution of 2-amino-6-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 7-nitrobenzo[d]oxazol-2(3H)-one as a solid.

Step 2: Synthesis of this compound

  • In a flask, dissolve the 7-nitrobenzo[d]oxazol-2(3H)-one (1.0 eq) obtained from the previous step in ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound.

Route 2: Direct Cyclization of 2,3-Diaminophenol
  • Dissolve 2,3-diaminophenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.

  • Slowly add the triphosgene solution to the cooled solution of 2,3-diaminophenol dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Once the reaction is complete, quench it by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound with high purity.

Route 1 is a reliable two-step process that generally provides a higher overall yield. The reagents used are common and relatively safe to handle, making it a good choice for large-scale synthesis.

Route 2 offers the advantage of being a one-pot reaction with a significantly shorter reaction time. However, the use of triphosgene, a highly toxic reagent, requires stringent safety precautions and may not be suitable for all laboratory settings.

The choice between these two routes will ultimately depend on the specific needs and constraints of the research project, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.

Efficacy of 7-Aminobenzo[d]oxazol-2(3H)-one Derivatives: A Comparative Benchmark Against Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic efficacy of novel 7-aminobenzo[d]oxazol-2(3H)-one derivatives against established drugs in key therapeutic areas. The following sections detail the performance of these derivatives as inhibitors of Traf2- and Nck-interacting kinase (TNIK) for colorectal cancer and as inhibitors of Chromodomain Y-like (CDYL) protein, a target implicated in cancer and neurological disorders.

TNIK Inhibition for Colorectal Cancer

Recent research has identified this compound derivatives as potent inhibitors of TNIK, a kinase crucial for the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. This section compares the in vitro efficacy of a lead benzoxazolone derivative against standard-of-care chemotherapeutics and other known TNIK inhibitors.

Data Presentation: In Vitro Efficacy against TNIK and Colorectal Cancer Cells

The following table summarizes the inhibitory concentrations (IC50) of a key this compound derivative and compares it with standard chemotherapy agents and another known TNIK inhibitor.

Compound ClassCompoundTargetIC50 ValueCell Line(s)Reference
This compound Derivative Compound 8g TNIK 0.050 µM (Biochemical Assay)[1]
Known TNIK InhibitorNCB-0846TNIK0.021 µM (21 nM)(Biochemical Assay)
Standard Chemotherapy5-FluorouracilThymidylate Synthase~5 µMRKO, HT-29
Standard ChemotherapyOxaliplatinDNA Synthesis6-19 µMHCT116[2]
Experimental Protocols

In Vitro Kinase Assay (for TNIK Inhibition)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against TNIK.

  • Reagents and Materials : Recombinant human TNIK enzyme, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), ATP, substrate peptide (e.g., Myelin Basic Protein), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[3][4][5]

  • Procedure :

    • A master mix containing the kinase assay buffer, ATP, and substrate is prepared.

    • Serial dilutions of the test compounds are added to the wells of a 96-well plate.

    • The recombinant TNIK enzyme is added to the wells containing the test compounds and incubated briefly.

    • The kinase reaction is initiated by adding the master mix to all wells.

    • The reaction is allowed to proceed at 30°C for a defined period (e.g., 45-60 minutes).[3][5]

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or XTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on colorectal cancer cell lines.

  • Cell Culture : Human colorectal cancer cell lines (e.g., HCT116, HT-29, RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds or standard drugs (e.g., 5-Fluorouracil, Oxaliplatin).

    • After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • Living cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

    • The formazan crystals (in the case of MTT) are solubilized with a suitable solvent.

    • The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Mandatory Visualization

TNIK_Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Gene_Transcription Target Gene Transcription Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation TCF_LEF->Gene_Transcription Activates TNIK TNIK TNIK->TCF_LEF Co-activates Benzoxazolone 7-Aminobenzo[d]oxazol- 2(3H)-one Derivative Benzoxazolone->TNIK Inhibits

Caption: Simplified TNIK-Wnt Signaling Pathway in Colorectal Cancer.

Experimental_Workflow_TNIK Start Start: Compound Synthesis Kinase_Assay In Vitro TNIK Kinase Assay Start->Kinase_Assay IC50_Determination Determine IC50 for TNIK Inhibition Kinase_Assay->IC50_Determination Cell_Culture Culture Colorectal Cancer Cell Lines IC50_Determination->Cell_Culture Proliferation_Assay Cell Proliferation Assay (MTT/XTT) Cell_Culture->Proliferation_Assay Cytotoxicity_Analysis Analyze Cytotoxicity (IC50) Proliferation_Assay->Cytotoxicity_Analysis Comparison Compare Efficacy with Standard Drugs Cytotoxicity_Analysis->Comparison End End: Lead Compound Identification Comparison->End

Caption: Experimental Workflow for Evaluating TNIK Inhibitors.

CDYL Inhibition

This compound derivatives have also been identified as the first potent and selective small-molecule inhibitors of Chromodomain Y-like (CDYL) protein.[6] CDYL is a chromatin "reader" protein involved in gene repression, and its dysregulation is associated with various diseases, including cancer. As direct inhibitors of CDYL are rare, this section compares a lead benzoxazolone derivative with well-characterized histone deacetylase (HDAC) inhibitors, which modulate the chromatin environment that CDYL acts upon.

Data Presentation: In Vitro Efficacy against CDYL and Related Targets

The following table summarizes the binding affinity (KD) or inhibitory concentrations (IC50) of a key this compound derivative and compares it with known HDAC inhibitors.

Compound ClassCompoundTargetKD/IC50 ValueReference
This compound Derivative Compound D03 CDYL 0.5 µM (KD) [6]
HDAC InhibitorVorinostat (SAHA)HDAC1, HDAC310-20 nM (IC50)[1]
HDAC InhibitorTrichostatin A (TSA)HDACs (pan-inhibitor)~2.4 nM (IC50 for HDAC activity)[7]

Note: A direct comparison of potency is challenging due to the different mechanisms of action (direct binding to CDYL vs. broad HDAC inhibition).

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity (KD)

This protocol is used to determine the binding affinity of compounds to the target protein, CDYL.

  • Immobilization : Recombinant CDYL protein is immobilized on a sensor chip.

  • Binding Analysis : A series of concentrations of the test compound (analyte) are flowed over the sensor surface.

  • Data Acquisition : The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis : Association and dissociation rate constants are determined, and the equilibrium dissociation constant (KD) is calculated to quantify the binding affinity.

Cell-Based Assay for CDYL Activity

This assay assesses the functional effect of CDYL inhibition in a cellular context.

  • Cell Culture and Transfection : Cells (e.g., HEK293T) are cultured and may be transfected with reporters for CDYL target genes.

  • Treatment : Cells are treated with the this compound derivative or known HDAC inhibitors.

  • Analysis : The effect of the compounds on the expression of CDYL target genes is measured by quantitative PCR (qPCR) or Western blotting for the corresponding proteins. An increase in the expression of genes normally repressed by CDYL indicates successful inhibition.

Mandatory Visualization

CDYL_Signaling_Pathway cluster_chromatin Chromatin Context CDYL CDYL Methylation Repressive Marks (H3K9me3, H3K27me3) CDYL->Methylation Binds to G9a G9a/EHMT2 (Methyltransferase) CDYL->G9a Recruits Repression Transcriptional Repression Histone Histone H3 Histone->Methylation is modified with G9a->Histone Methylates REST REST (Repressor) Gene Target Gene REST->Gene Binds to Repression->Gene Silences Benzoxazolone 7-Aminobenzo[d]oxazol- 2(3H)-one Derivative Benzoxazolone->CDYL Inhibits Binding

Caption: Role of CDYL in Transcriptional Repression.

Experimental_Workflow_CDYL Start Start: Compound Synthesis SPR_Assay Surface Plasmon Resonance (SPR) for Binding Affinity Start->SPR_Assay KD_Determination Determine KD for CDYL Binding SPR_Assay->KD_Determination Cell_Based_Assay Cell-Based Functional Assay KD_Determination->Cell_Based_Assay Gene_Expression_Analysis Analyze Target Gene Expression (qPCR) Cell_Based_Assay->Gene_Expression_Analysis Efficacy_Confirmation Confirm Functional Inhibition Gene_Expression_Analysis->Efficacy_Confirmation Comparison Compare with HDAC Inhibitors Efficacy_Confirmation->Comparison End End: Lead Compound Validation Comparison->End

Caption: Experimental Workflow for Evaluating CDYL Inhibitors.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 7-aminobenzo[d]oxazol-2(3H)-one and Structurally Similar Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of aromatic amines and benzoxazolone-related structures in various biological matrices. Due to the limited availability of specific methods for 7-aminobenzo[d]oxazol-2(3H)-one, this document focuses on methodologies for structurally analogous compounds, such as p-aminobenzoic acid (PABA) and its derivatives. The experimental data and protocols presented herein are intended to serve as a valuable resource for developing and validating robust analytical methods for novel compounds with similar chemical properties.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), both widely employed in bioanalytical studies for their sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative validation data from various studies on the analysis of compounds structurally similar to this compound. This allows for a direct comparison of the performance of different analytical methods.

Table 1: Comparison of LC-MS/MS Methods for Aromatic Amines in Biological Matrices

AnalyteMatrixLinearity RangeLLOQAccuracy (%)Precision (%RSD)Recovery (%)Reference
p-Aminobenzoic acid (PABA)Human Plasma10 - 5000 nM10 nMNot Reported<5Not Reported[1]
Methyl 3-aminobenzoateHuman Plasma1 - 1000 ng/mL1 ng/mLNot ReportedNot ReportedNot Reported[2]
4-Acetamidobenzoic acidPig Plasma0.01 - 10.0 µg/mL10 ng/mL89 - 98.572.11 - 13.81Not Reported[3]
Biogenic Amines (e.g., tyramine)Meat10 - 250 µg/g10 µg/g80 - 120≤ 25Not Reported[4]

Table 2: Comparison of HPLC-UV Methods for Aromatic Amines in Biological Matrices

AnalyteMatrixLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
Cetilistat (a benzoxazinone)Biological Fluids25 - 75 µg/mL1.48 µg/mL4.47 µg/mL98.55 - 101.01Within ICH limits[5]
p-Aminobenzoic acid (PABA)SerumNot ReportedNot ReportedNot Reported41 - 100Not Reported[6]
Primary Aromatic AminesAqueous MatrixNot Reported~1 ng/mL (for individual PAA)Not ReportedNot Reported0.004 - 0.017% (response factors)[7]
Biogenic AminesAgricultural ProductsNot Reported0.01 - 0.10 mg/kg0.02 - 0.31 mg/kg84.85 - Not specified1.86 - 5.96[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis based on the reviewed literature.

LC-MS/MS Method for Aromatic Amines in Plasma

This protocol is a generalized procedure based on methods for p-aminobenzoic acid and its derivatives.[1][2][3]

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.[2]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[2]

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., XTerra MS C18, Atlantis T3).[1][3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.2% formic acid) and an organic phase (e.g., acetonitrile with 0.2% formic acid) is typical.[3]

  • Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally appropriate.

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for amine-containing compounds.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]

  • Ion Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored. For example, for PABA, the transition m/z 138 -> 120 has been used.[1]

HPLC-UV Method for Aromatic Amines in Biological Fluids

This protocol is a generalized procedure based on methods for cetilistat and PABA.[5][6]

1. Sample Preparation: Liquid-Liquid Extraction or Protein Precipitation

  • Protein Precipitation: As described in the LC-MS/MS protocol.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the biological fluid to render the analyte neutral for efficient extraction into an organic solvent.

    • Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is a common choice.[5]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with trifluoroacetic acid). For instance, a mobile phase of methanol, water, and trifluoroacetic acid (85:15:0.1) has been used.[5]

  • Flow Rate: Typically around 1 mL/min.

  • Detection Wavelength: The UV detector is set to the wavelength of maximum absorbance of the analyte.

Visualizations

Signaling Pathways and Experimental Workflows

A generalized workflow for the bioanalysis of small molecules like this compound in biological matrices is depicted below. This workflow outlines the key steps from sample collection to data analysis.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis Biological Matrix (Plasma, Urine) Biological Matrix (Plasma, Urine) Protein Precipitation Protein Precipitation Biological Matrix (Plasma, Urine)->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Injection Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Calibration Curve Method Validation Method Validation Quantification->Method Validation Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Recovery Recovery Method Validation->Recovery Stability Stability Method Validation->Stability LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ

References

Comparative Docking Analysis of 7-aminobenzo[d]oxazol-2(3H)-one and its Analogs with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the docking studies of 7-aminobenzo[d]oxazol-2(3H)-one and its analogs against various therapeutically relevant protein targets. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel inhibitors.

Introduction

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The 7-amino substituted analog, this compound, and its derivatives have garnered significant interest due to their potential to interact with various key proteins involved in disease pathways. Molecular docking studies are crucial computational techniques that predict the preferred orientation of a molecule when bound to a second to form a stable complex.[2] These in silico methods provide valuable insights into the binding modes and affinities of potential drug candidates, thereby guiding the rational design of more potent and selective inhibitors.

This guide summarizes the available quantitative data from docking studies of this compound analogs against several protein targets. It also provides detailed experimental protocols for performing such computational analyses and visual representations of relevant signaling pathways.

Data Presentation: Comparative Docking and Inhibitory Activity

The following tables summarize the docking scores and, where available, the corresponding in vitro biological activities of this compound and its analogs against various protein targets. The data has been compiled from multiple peer-reviewed studies to provide a comparative overview.

Table 1: Docking Performance and Biological Activity against Protein Kinases

Compound IDTarget ProteinDocking Score (kcal/mol)Biological Activity (IC₅₀)Reference
8g TNIK-0.050 µM[3][4]
Gedatolisib (Reference) PI3Kγ-8.7 (LibDock Score: 81.11)-[4]
OMS5 PI3Kγ-22.13 - 61.03 µM[4]
OMS14 PI3Kγ-22.13 - 61.03 µM[4]
Compound 13 c-Met Kinase-1 nM[5]
2-Phenylbenzimidazole CDK4/CycD1-8.2-[6]

Table 2: Docking Performance against Other Protein Targets

Compound IDTarget ProteinDocking Score/Glide ScoreGlide Energy (Kcal/mol)Reference
Benzoxazolone S. aureus Biotin Protein Ligase-4.37-29.62[7]
Analog S2 S. aureus Biotin Protein Ligase-7.49-40.69[7]
Analog S3 S. aureus Biotin Protein Ligase-7.34-37.68[7]
Compound 4 Thymidylate Synthase-4.15-[2]
Compound D03 CDYL-KD: 0.5 µM[8]

Experimental Protocols: Molecular Docking

The following is a generalized, detailed methodology for conducting molecular docking studies with benzoxazolone derivatives, based on protocols described in the cited literature.[2][4][9]

3.1. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove all water molecules, co-factors, and heteroatoms from the protein structure using software such as Schrödinger Maestro or AutoDock Tools.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Compute Gasteiger charges for the protein atoms to ensure accurate electrostatic potential calculations.

  • Energy Minimization: Perform energy minimization of the protein structure using a suitable force field (e.g., OPLS4, GROMOS96) to relieve any steric clashes and optimize the geometry.[9]

3.2. Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of this compound and its analogs using chemical drawing software like ChemDraw. Convert the 2D structures to 3D structures.

  • Energy Minimization: Minimize the energy of the 3D ligand structures using a force field such as MMFF94.

  • Charge Calculation: Assign appropriate partial charges to the ligand atoms.

3.3. Receptor Grid Generation

  • Define Binding Site: Define the active site for docking. This is typically done by identifying the binding pocket of a co-crystallized ligand or through literature review of known active site residues.

  • Grid Box Creation: Generate a grid box around the defined active site. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand.

3.4. Molecular Docking

  • Select Docking Program: Utilize a validated docking program such as AutoDock Vina, Glide (Schrödinger), or DOCK 6.[7][10][11][12]

  • Set Docking Parameters: Configure the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Perform Docking: Execute the docking simulation to predict the binding poses of the ligands within the protein's active site.

  • Scoring and Analysis: Analyze the results based on the scoring function of the docking program (e.g., binding energy in kcal/mol, GlideScore). The poses with the lowest binding energies or best scores are considered the most favorable.

  • Interaction Analysis: Visualize the ligand-protein interactions of the best poses to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways involving the target proteins and a typical workflow for a comparative docking study.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Cleaning, H-addition) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock, Glide, etc.) ligand_prep->docking grid_gen->docking scoring Scoring and Ranking (Binding Energy, Docking Score) docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction_analysis sar Structure-Activity Relationship (SAR) interaction_analysis->sar

Experimental workflow for comparative docking studies.

wnt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Axin_APC Axin/APC Complex LRP5_6->Axin_APC inhibits Dsh->Axin_APC inhibits GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin_APC->GSK3b activates Degradation Degradation Beta_Catenin->Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates TNIK TNIK (Target for Analogs) TCF_LEF->TNIK TNIK->Target_Genes co-activates

Simplified Wnt signaling pathway with TNIK as a target.

cmet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor (Target for Analogs) HGF->cMet binds and activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS recruits PI3K PI3K cMet->PI3K activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates AKT Akt PI3K->AKT activates AKT->Transcription_Factors activates Cell_Response Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Response leads to

Overview of the c-Met signaling pathway.

Conclusion

The comparative docking studies of this compound and its analogs reveal their potential as inhibitors of various key protein targets, particularly protein kinases. The data presented in this guide, along with the detailed experimental protocol, can serve as a valuable resource for the rational design and optimization of novel therapeutic agents based on the benzoxazolone scaffold. The visualized signaling pathways provide a broader context for understanding the mechanism of action of these potential inhibitors. Further in vitro and in vivo studies are warranted to validate the in silico findings and to explore the full therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of 7-aminobenzo[d]oxazol-2(3H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 7-aminobenzo[d]oxazol-2(3H)-one, ensuring the safety of laboratory personnel and adherence to regulatory standards. The primary disposal route for this compound is through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Summary of Key Disposal and Safety Data

The following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compoundPubChem
CAS Number 81282-60-2PubChem[1]
Molecular Formula C₇H₆N₂O₂PubChem[1]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)ECHA C&L Inventory[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plantSafety Data Sheets
PPE Requirements Protective gloves, eye protection, lab coatSafety Data Sheets

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions.
  • This compound is a solid, heterocyclic organic material. It should be segregated from other waste streams such as halogenated solvents, strong acids, bases, and oxidizers to prevent incompatible chemical reactions.[3][4]

2. Waste Container Selection and Labeling:

  • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container with a secure lid. The container must be chemically compatible with the waste.[4][5]
  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.[4]

3. Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
  • Ensure the waste container is kept closed at all times, except when adding waste.[4][6]

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" when no material can be scraped from it.[3]
  • The empty container should have its original label defaced. It can then typically be disposed of as regular laboratory glass or plastic waste, but institutional guidelines should be followed.[3][7]

5. Arranging for Waste Pickup:

  • Once the waste container is full, or if waste has been accumulated for a period approaching your institution's limit (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
  • Do not dispose of this compound down the drain or in regular trash.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify Waste Stream (Solid, Contaminated Labware) ppe->identify segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) identify->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa check_full Is Container Full? saa->check_full ehs_pickup Arrange for Pickup by EHS or Approved Contractor check_full->ehs_pickup Yes add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No end End: Waste Properly Disposed ehs_pickup->end add_waste->saa

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-aminobenzo[d]oxazol-2(3H)-one (CAS No. 81282-60-2). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • May cause respiratory irritation [2][3]

  • Harmful if swallowed [3][4]

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with a dust mask if handling in a poorly ventilated area or if dusts are generated.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated handling area, preferably a chemical fume hood.[1]

  • Have an eyewash station and safety shower readily accessible.

  • Prepare all necessary equipment (spatulas, weighing paper, containers) before handling the chemical.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Use non-sparking tools to prevent electrostatic discharge.[1]

  • Close the container tightly immediately after use.[1][2]

3. Dissolving the Compound:

  • If preparing a solution, add the solid to the solvent slowly.

  • If heating is required, use a controlled heating mantle and monitor the process.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][4]

  • Clean all equipment and the work area to remove any residual chemical.

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][4]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Disposal a Don Personal Protective Equipment (PPE) b Prepare well-ventilated workspace (Fume Hood) a->b c Weigh and aliquot solid compound b->c Proceed when ready d Prepare solution (if required) c->d e Clean workspace and equipment d->e After experiment completion f Wash hands and exposed skin e->f g Dispose of waste in labeled hazardous container f->g After cleanup h Consult EHS for final disposal g->h

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.